Diclofensine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11;/h3-8,15H,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHOXCSPLOXNOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67165-56-4 (Parent) | |
| Record name | Diclofensine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301000351 | |
| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34041-84-4, 79234-32-5 | |
| Record name | Diclofensine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034041844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofensine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLOFENSINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U71XY6JQK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Diclofensine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclofensine, a tetrahydroisoquinoline derivative, is a potent triple monoamine reuptake inhibitor with a distinct pharmacological profile. This document provides a comprehensive technical overview of the mechanism of action of diclofensine hydrochloride. It details its high-affinity binding to and inhibition of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Quantitative pharmacological data are presented, alongside detailed experimental methodologies for the characterization of its activity. Visual representations of its synaptic action and common experimental workflows are included to facilitate a deeper understanding of its molecular pharmacology.
Core Mechanism of Action: Triple Monoamine Reuptake Inhibition
This compound's primary mechanism of action is the inhibition of the reuptake of three key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft back into the presynaptic neuron.[1][2][3] This action is achieved by binding to and blocking the function of their respective transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] By inhibiting these transporters, diclofensine increases the extracellular concentration and prolongs the duration of action of these monoamines, thereby enhancing dopaminergic, noradrenergic, and serotonergic neurotransmission. Clinical trials have demonstrated its efficacy as an antidepressant with a psychoenergizing and mood-alleviating profile.[4]
The (S)-isomer of diclofensine is primarily responsible for its pharmacological activity.[2] Its profile as a triple reuptake inhibitor (TRI) has generated interest in its potential for treating motivational and effort-related symptoms of depression, which are often insufficiently addressed by more selective agents.[5]
Quantitative Pharmacological Data
Diclofensine exhibits high affinity for all three monoamine transporters, with a rank order of potency typically observed as NET ≈ DAT > SERT. The following tables summarize the key quantitative metrics for diclofensine's interaction with these transporters.
Table 1: Binding Affinity (Ki) of Diclofensine
Binding affinity (Ki) represents the concentration of the drug required to occupy 50% of the transporters in radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Transporter Target | Ki (nM) | Species/Tissue Source | Reference |
| Dopamine Transporter (DAT) | 16.8 | Human (HEK293 cells) | [1][2] |
| Norepinephrine Transporter (NET) | 15.7 | Human (HEK293 cells) | [1][2] |
| Serotonin Transporter (SERT) | 51.0 | Human (HEK293 cells) | [1][2] |
Table 2: Functional Inhibition (IC50) of Diclofensine
The half-maximal inhibitory concentration (IC50) measures the functional potency of a drug in inhibiting the uptake of neurotransmitters into synaptosomes or cells.
| Transporter Target | IC50 (nM) | Assay System | Reference |
| Dopamine Transporter (DAT) | 0.74 | Rat Brain Synaptosomes | [6] |
| Norepinephrine Transporter (NET) | 2.3 | Rat Brain Synaptosomes | [6] |
| Serotonin Transporter (SERT) | 3.7 | Rat Brain Synaptosomes | [6] |
Note: Differences in reported values (Ki vs. IC50) can arise from variations in experimental systems (e.g., human recombinant cells vs. native rat tissue) and assay conditions (binding vs. uptake inhibition).
Detailed Experimental Protocols
The characterization of diclofensine's mechanism of action relies on standardized in vitro assays. The following are detailed methodologies representative of those used to derive the quantitative data presented above.
Preparation of Rat Brain Synaptosomes
Synaptosomes are isolated, sealed presynaptic nerve terminals that retain the molecular machinery for neurotransmitter uptake and release, serving as a critical tool for pharmacological studies.
Objective: To prepare a crude synaptosomal fraction (P2) from rat brain tissue for use in neurotransmitter uptake assays.
Materials:
-
Whole rat brain (excluding cerebellum)
-
Ice-cold 0.32 M Sucrose-HEPES buffer (pH 7.4)
-
Dounce tissue grinder (glass-Teflon homogenizer)
-
Refrigerated centrifuge and rotors
Procedure:
-
Tissue Homogenization: Euthanize a rat according to approved institutional animal care guidelines and immediately dissect the brain on an ice-cold plate.
-
Suspend the brain tissue (e.g., cortex and striatum) in 10 volumes (w/v) of ice-cold 0.32 M sucrose-HEPES buffer.
-
Homogenize the tissue using a motor-driven Dounce tissue grinder with 10-12 slow, even up-and-down strokes.
-
Initial Centrifugation (Removal of Nuclei and Debris): Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C. This pellets nuclei and cellular debris (P1 fraction).
-
Isolation of Crude Synaptosomes: Carefully collect the supernatant (S1) and transfer it to fresh tubes.
-
Centrifuge the S1 supernatant at 15,000 - 20,000 x g for 20 minutes at 4°C.
-
Final Pellet: The resulting pellet (P2) is the crude synaptosomal fraction. Discard the supernatant (S2).
-
Gently resuspend the P2 pellet in an appropriate assay buffer (e.g., Krebs-HEPES) to the desired protein concentration, as determined by a protein assay (e.g., BCA assay). The synaptosomes are now ready for use in uptake assays.
Monoamine Reuptake Inhibition Assay
This functional assay measures how effectively diclofensine blocks the uptake of radiolabeled neurotransmitters into synaptosomes.
Objective: To determine the IC50 value of diclofensine for DAT, NET, and SERT.
Materials:
-
Prepared synaptosome suspension
-
This compound solutions (various concentrations)
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Assay buffer (e.g., Krebs-HEPES buffer)
-
Selective uptake inhibitors for defining non-specific uptake (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
96-well plates, vacuum filtration manifold, glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Preparation: On a 96-well plate, add assay buffer to each well.
-
Add varying concentrations of diclofensine (or vehicle for total uptake control, and a saturating concentration of a selective inhibitor for non-specific uptake) to the appropriate wells.
-
Add the synaptosome suspension to each well and pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiation of Uptake: Initiate the reaction by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine) to all wells.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the synaptosomes (containing internalized radiolabel) from the buffer.
-
Washing: Immediately wash the filters multiple times with ice-cold assay buffer to remove any unbound radiolabel.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Plot the percent inhibition of specific uptake against the log concentration of diclofensine. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
Conclusion
This compound is a potent, non-selective inhibitor of dopamine, norepinephrine, and serotonin reuptake. Its high affinity for DAT, NET, and SERT leads to a significant increase in the synaptic availability of these monoamines. The quantitative data derived from robust in vitro methodologies, such as radioligand binding and synaptosomal uptake assays, confirm its profile as a triple reuptake inhibitor. This comprehensive mechanism of action underscores its potential as a pharmacological tool and a candidate for therapeutic development, particularly for conditions where broad-spectrum monoamine enhancement is desired.
References
- 1. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
(S)-Diclofensine: A Technical Guide to its Core Activity as a Monoamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofensine, a tetrahydroisoquinoline derivative, is a potent triple monoamine reuptake inhibitor, targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] Early research identified that the pharmacological activity of this compound resides primarily in its (S)-enantiomer.[1] This document provides an in-depth technical overview of the activity of (S)-diclofensine, presenting available quantitative data, outlining relevant experimental methodologies, and visualizing the associated signaling pathways. While specific quantitative data for the individual enantiomers are not widely available in recent literature, this guide consolidates the existing knowledge on racemic diclofensine and the established stereoselectivity of its effects.
Core Activity: Monoamine Transporter Inhibition
(S)-Diclofensine exerts its effects by binding to presynaptic monoamine transporters, thereby blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. This inhibition leads to an increased concentration and prolonged activity of these neurotransmitters in the synapse.
Quantitative Data on Monoamine Transporter Inhibition
The following tables summarize the available quantitative data for diclofensine's interaction with monoamine transporters. It is important to note that much of the published data pertains to the racemic mixture. However, it is established that the (S)-isomer is the predominantly active form.[1]
Table 1: Binding Affinities (Ki) of Racemic Diclofensine for Human Monoamine Transporters
| Transporter | Ki (nM) |
| Dopamine Transporter (DAT) | 16.8[1] |
| Norepinephrine Transporter (NET) | 15.7[1] |
| Serotonin Transporter (SERT) | 51[1] |
Table 2: Inhibition of Monoamine Uptake (IC50) by Racemic Diclofensine in Rat Brain Synaptosomes
| Monoamine Uptake | IC50 (nM) |
| Dopamine | 0.74 |
| Noradrenaline (Norepinephrine) | 2.3 |
| Serotonin | 3.7 |
Data from a study on the effects of new psychoactive substances, which may have used different experimental conditions than older studies.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the activity of monoamine reuptake inhibitors like (S)-diclofensine.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific transporter.
-
Objective: To quantify the affinity of (S)-diclofensine for DAT, NET, and SERT.
-
Materials:
-
Membrane preparations from cells expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 or [³H]GBR-12935 for DAT, [³H]nisoxetine for NET, [³H]citalopram or [³H]paroxetine for SERT.
-
(S)-Diclofensine and (R)-diclofensine.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Wash buffer.
-
Scintillation fluid.
-
Glass fiber filters.
-
-
Procedure:
-
Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound ((S)- or (R)-diclofensine).
-
The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
-
IC50 values are calculated from the competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
-
Synaptosomal Monoamine Uptake Assays
These assays measure the functional inhibition of monoamine uptake into nerve terminals.
-
Objective: To determine the potency (IC50) of (S)-diclofensine in inhibiting the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.
-
Materials:
-
Freshly prepared or cryopreserved synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hypothalamus for norepinephrine, and cortex for serotonin).
-
Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.
-
(S)-Diclofensine and (R)-diclofensine.
-
Krebs-Ringer buffer.
-
Monoamine oxidase (MAO) inhibitors (to prevent degradation of monoamines).
-
-
Procedure:
-
Synaptosomes are pre-incubated with varying concentrations of the test compound ((S)- or (R)-diclofensine).
-
Uptake is initiated by the addition of the radiolabeled monoamine.
-
The incubation is carried out for a short period at 37°C.
-
Uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
The amount of radioactivity taken up by the synaptosomes is quantified using a scintillation counter.
-
Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a known uptake inhibitor.
-
IC50 values are determined from the concentration-response curves.
-
Signaling Pathways and Experimental Workflows
The inhibition of monoamine reuptake by (S)-diclofensine initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for characterizing a monoamine reuptake inhibitor.
Caption: Mechanism of action of (S)-Diclofensine.
References
The Dual Inhibition of Dopamine and Norepinephrine Reuptake by Diclofensine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclofensine, a tetrahydroisoquinoline derivative, exhibits potent inhibitory activity at the dopamine transporter (DAT) and norepinephrine transporter (NET). This dual reuptake inhibition leads to elevated synaptic concentrations of dopamine and norepinephrine, underlying its potential as a psychostimulant and antidepressant agent. This technical guide provides an in-depth analysis of the preclinical and clinical data on diclofensine's mechanism of action, focusing on its quantitative interaction with DAT and NET, the experimental methodologies used to elucidate these properties, and the downstream signaling consequences of its neurochemical effects.
Introduction
Diclofensine (Ro 8-4650) is a psychoactive compound that acts as a potent and relatively balanced inhibitor of dopamine and norepinephrine reuptake, with a lesser affinity for the serotonin transporter (SERT)[1]. Its chemical structure and pharmacological profile have positioned it as a subject of interest in the development of treatments for mood disorders and other neuropsychiatric conditions. Understanding the precise molecular interactions and the resulting neurobiological effects is crucial for the rational design of novel therapeutics targeting the dopaminergic and noradrenergic systems. This whitepaper synthesizes the available quantitative data, details the experimental protocols for its characterization, and visualizes the key signaling pathways modulated by diclofensine.
Quantitative Pharmacology of Diclofensine
The affinity of diclofensine for monoamine transporters has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its potency at DAT and NET.
Table 1: In Vitro Binding Affinities (Ki) of Diclofensine for Monoamine Transporters
| Transporter | Binding Affinity (Ki) in nM | Reference |
| Dopamine Transporter (DAT) | 16.8 | [2] |
| Norepinephrine Transporter (NET) | 15.7 | [2] |
| Serotonin Transporter (SERT) | 51 | [2] |
Table 2: In Vivo Effects of Diclofensine on Extracellular Neurotransmitter Levels
| Brain Region | Neurotransmitter | Fold Increase Over Baseline | Diclofensine Dose | Species | Reference |
| Striatum | Dopamine | 4.8 | Not Specified | Rat | [3] |
| Arcuate-Periventricular Nucleus-Median Eminence | Dopamine (K+-evoked release) | 3 | 50 µM | Rat | [4] |
Core Experimental Protocols
The quantitative data presented above are derived from specific experimental methodologies. This section provides a detailed overview of the likely protocols employed in the characterization of diclofensine's interaction with DAT and NET.
Radioligand Binding Assay for DAT and NET Affinity
This in vitro assay determines the binding affinity (Ki) of a compound for a specific transporter by measuring the displacement of a radiolabeled ligand.
Objective: To quantify the affinity of diclofensine for the dopamine and norepinephrine transporters.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing recombinant human DAT or NET (e.g., HEK293, CHO cells), or from specific brain regions rich in these transporters (e.g., striatum for DAT, cerebral cortex for NET).
-
Radioligand: A high-affinity radiolabeled ligand for the target transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).
-
Competitor: Unlabeled diclofensine at various concentrations.
-
Assay Buffer: Appropriate buffer to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer with NaCl and KCl).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Membrane Preparation: Homogenize cultured cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled diclofensine. For total binding, omit the competitor. For non-specific binding, add a high concentration of a known potent inhibitor for the respective transporter.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the diclofensine concentration. Determine the IC50 value (the concentration of diclofensine that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Extracellular Dopamine and Norepinephrine Levels
This in vivo technique allows for the sampling and measurement of extracellular neurotransmitter concentrations in specific brain regions of awake, freely moving animals.
Objective: To determine the effect of diclofensine administration on extracellular dopamine and norepinephrine levels in relevant brain areas.
Materials:
-
Animal Model: Typically rats or mice.
-
Stereotaxic Apparatus: For precise implantation of the microdialysis probe.
-
Microdialysis Probe: A small, semi-permeable membrane at the tip allows for the diffusion of small molecules from the extracellular fluid into the probe.
-
Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a constant, slow flow rate.
-
Fraction Collector: To collect the dialysate samples at regular intervals.
-
Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) is commonly used for the sensitive and specific quantification of dopamine and norepinephrine.
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the brain region of interest (e.g., striatum, prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a low, constant rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer diclofensine (e.g., via intraperitoneal injection) at the desired dose(s).
-
Post-Drug Collection: Continue to collect dialysate samples for a period of time after drug administration to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine and norepinephrine.
-
Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage or fold-change from the baseline levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of diclofensine, a typical experimental workflow for its characterization, and the downstream signaling cascades affected by its activity.
Caption: Mechanism of Action of Diclofensine.
Caption: Radioligand Binding Assay Workflow.
Caption: Downstream Signaling Pathways.
Clinical Context and Future Directions
Clinical trials have investigated diclofensine for the treatment of depression, with some studies showing efficacy compared to placebo[5][6]. For instance, a double-blind, placebo-controlled study in patients with psychoreactive depression demonstrated a statistically significant improvement in the diclofensine group[5]. Pilot trials have also reported a good response rate in depressed patients[6]. However, its development was not pursued, potentially due to its psychostimulant properties raising concerns about abuse liability.
The dual-action mechanism of diclofensine, potently targeting both dopamine and norepinephrine systems, remains a compelling strategy for antidepressant drug design. Future research could focus on developing analogs with a modified pharmacokinetic or pharmacodynamic profile to mitigate abuse potential while retaining therapeutic efficacy. Further elucidation of the downstream signaling consequences of combined DAT and NET inhibition in specific neural circuits will be crucial for understanding both the therapeutic effects and potential side effects of this class of compounds.
Conclusion
Diclofensine is a potent dual reuptake inhibitor of dopamine and norepinephrine, as evidenced by robust in vitro and in vivo data. The experimental methodologies outlined in this whitepaper provide a framework for the continued investigation of diclofensine and related compounds. The visualization of its mechanism of action and the downstream signaling pathways offers a clear understanding of its neurobiological effects. While its clinical development has been halted, the pharmacological principles embodied by diclofensine continue to inform the development of novel therapeutics for neuropsychiatric disorders.
References
- 1. Diclofensine [medbox.iiab.me]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 4. Pure uptake blockers of dopamine can reduce prolactin secretion: studies with diclofensine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy and tolerance of diclofensine in psychoreactive depression--a double-blind comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pilot trials with diclofensine, a new psychoactive drug in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Synthesis of Diclofensine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclofensine, chemically known as (±)-4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, is a triple monoamine reuptake inhibitor with antidepressant properties. This technical guide provides a comprehensive overview of the chemical synthesis of its hydrochloride salt. The synthesis is a multi-step process commencing from commercially available precursors and involving key reactions such as reductive amination, alkylation, ketone reduction, and intramolecular cyclization. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visual diagrams of the synthetic pathway and experimental workflows to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.
Introduction
Diclofensine is a tetrahydroisoquinoline derivative that exhibits potent inhibitory effects on the reuptake of dopamine, norepinephrine, and serotonin. Its unique pharmacological profile has made it a subject of interest in the study of antidepressants. The chemical synthesis of Diclofensine hydrochloride involves a five-step sequence, which is detailed in this guide. The overall synthetic strategy focuses on the construction of the core tetrahydroisoquinoline scaffold and the introduction of the required substituents.
Overall Synthetic Pathway
The synthesis of this compound proceeds through the following key steps:
-
Step 1: Synthesis of (3-methoxybenzyl)methylamine (2) via reductive amination of m-anisaldehyde (1) with methylamine.
-
Step 2: Synthesis of 2-bromo-1-(3,4-dichlorophenyl)ethanone (4) .
-
Step 3: Synthesis of 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-one (5) via alkylation of intermediate 2 with 4 .
-
Step 4: Synthesis of 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-ol (6) by reduction of the ketone in intermediate 5 .
-
Step 5: Synthesis of Diclofensine (7) through acid-catalyzed intramolecular cyclization of intermediate 6 .
-
Step 6: Formation of this compound (8) by treating the free base with hydrochloric acid.
The overall reaction scheme is depicted below:
Experimental Protocols
Step 1: Synthesis of (3-methoxybenzyl)methylamine (2)
Reaction:
m-Anisaldehyde (1) is reacted with methylamine to form an intermediate imine, which is subsequently reduced in situ with sodium borohydride to yield (3-methoxybenzyl)methylamine (2).
Procedure:
-
To a solution of m-anisaldehyde (1.0 eq) in methanol, an aqueous solution of methylamine (1.2 eq) is added at 0-5 °C.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is then cooled to 0-5 °C, and sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction is stirred for an additional 3 hours at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification is achieved by vacuum distillation.
Step 2: Synthesis of 2-bromo-1-(3,4-dichlorophenyl)ethanone (4)
Reaction:
1-(3,4-dichlorophenyl)ethanone is brominated to yield 2-bromo-1-(3,4-dichlorophenyl)ethanone (4).
Procedure:
-
To a solution of 1-(3,4-dichlorophenyl)ethanone (1.0 eq) in a suitable solvent such as diethyl ether, bromine (1.0 eq) is added dropwise at room temperature.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated in vacuo to yield the title compound.
Step 3: Synthesis of 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-one (5)
Reaction:
(3-methoxybenzyl)methylamine (2) is alkylated with 2-bromo-1-(3,4-dichlorophenyl)ethanone (4) in the presence of a base.
Procedure:
-
To a stirred solution of (3-methoxybenzyl)methylamine (2) (1.0 eq) and a base such as triethylamine (1.2 eq) in a solvent like acetonitrile, a solution of 2-bromo-1-(3,4-dichlorophenyl)ethanone (4) (1.0 eq) in acetonitrile is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Step 4: Synthesis of 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-ol (6)
Reaction:
The ketone group of intermediate 5 is reduced to a hydroxyl group using sodium borohydride.
Procedure:
-
To a solution of 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-one (5) (1.0 eq) in methanol, sodium borohydride (1.5 eq) is added portion-wise at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol.
Step 5: Synthesis of Diclofensine (7)
Reaction:
The amino alcohol 6 undergoes an acid-catalyzed intramolecular cyclization (a variation of the Pictet-Spengler reaction) to form the tetrahydroisoquinoline ring of Diclofensine.
Procedure:
-
The crude 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-ol (6) (1.0 eq) is dissolved in a strong acid, such as concentrated sulfuric acid or a mixture of trifluoroacetic acid and sulfuric acid, at 0 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then carefully poured onto crushed ice and basified with a concentrated aqueous solution of sodium hydroxide.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude Diclofensine is purified by column chromatography.
Step 6: Formation of this compound (8)
Procedure:
-
The purified Diclofensine free base (7) is dissolved in a suitable solvent like diethyl ether or isopropanol.
-
A solution of hydrochloric acid in the same solvent is added dropwise with stirring.
-
The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactants and Products
| Step | Starting Material(s) | Product | Molecular Formula | Molar Mass ( g/mol ) |
| 1 | m-Anisaldehyde, Methylamine | (3-methoxybenzyl)methylamine | C₉H₁₃NO | 151.21 |
| 2 | 1-(3,4-dichlorophenyl)ethanone, Bromine | 2-bromo-1-(3,4-dichlorophenyl)ethanone | C₈H₅BrCl₂O | 267.93 |
| 3 | (3-methoxybenzyl)methylamine, 2-bromo-1-(3,4-dichlorophenyl)ethanone | 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-one | C₁₇H₁₇Cl₂NO₂ | 354.23 |
| 4 | 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-one | 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-ol | C₁₇H₁₉Cl₂NO₂ | 356.24 |
| 5 | 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-ol | Diclofensine | C₁₇H₁₇Cl₂NO | 322.23 |
| 6 | Diclofensine, Hydrochloric Acid | This compound | C₁₇H₁₈Cl₃NO | 358.69 |
Table 2: Reaction Conditions and Yields (Literature Reported)
| Step | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Methanol | NaBH₄ | 0 - RT | 5 | ~85-95 |
| 2 | Diethyl ether | - | RT | - | ~90-98 |
| 3 | Acetonitrile | Triethylamine | RT | 12-16 | ~70-80 |
| 4 | Methanol | NaBH₄ | 0 - RT | 4 | ~90-95 |
| 5 | H₂SO₄ / TFA | - | 0 - RT | 24 | ~60-70 |
| 6 | Diethyl ether | HCl | RT | - | >95 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of the synthesis and a typical experimental workflow.
Conclusion
This technical guide provides a detailed and structured overview of the chemical synthesis of this compound. The described multi-step synthesis is a practical approach for obtaining this pharmacologically significant molecule. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for researchers engaged in the synthesis of Diclofensine and related tetrahydroisoquinoline compounds. Further optimization of reaction conditions and purification techniques may lead to improved overall yields and purity of the final product.
The Neurochemical Profile of Diclofensine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclofensine, a tetrahydroisoquinoline derivative, is a potent monoamine reuptake inhibitor with a distinct neurochemical profile. Developed in the 1970s by Hoffmann-La Roche as a potential antidepressant, it demonstrates significant interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This technical guide provides an in-depth overview of the neurochemical properties of Diclofensine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. While showing promise in early clinical trials, its development was discontinued, potentially due to concerns about its abuse potential. Nevertheless, its unique profile as a triple reuptake inhibitor continues to make it a valuable tool for neuropharmacological research.
Core Neurochemical Properties
Diclofensine functions as a triple monoamine reuptake inhibitor, effectively blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. This action leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing dopaminergic, noradrenergic, and serotonergic neurotransmission.
Binding Affinities and Uptake Inhibition
The following tables summarize the quantitative data on Diclofensine's interaction with monoamine transporters.
Table 1: Binding Affinities (Ki) of Diclofensine for Monoamine Transporters
| Transporter | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | 16.8 | |
| Norepinephrine Transporter (NET) | 15.7 | |
| Serotonin Transporter (SERT) | 51 |
Table 2: Inhibitory Concentrations (IC50) of Diclofensine for Monoamine Uptake in Rat Brain Synaptosomes
| Monoamine Uptake | IC50 (nM) | Reference |
| Dopamine | 0.74 | MedChemExpress |
| Noradrenaline | 2.3 | MedChemExpress |
| Serotonin | 3.7 | MedChemExpress |
Mechanism of Action: Monoamine Reuptake Inhibition
Diclofensine exerts its effects at the presynaptic terminal by binding to and inhibiting the function of DAT, NET, and SERT. These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, a crucial step in terminating the synaptic signal. By blocking this reuptake process, Diclofensine prolongs the presence of dopamine, norepinephrine, and serotonin in the synapse, leading to enhanced and prolonged stimulation of postsynaptic receptors.
Caption: Mechanism of Diclofensine at the synapse.
Experimental Protocols
The following are representative protocols for the types of experiments used to characterize the neurochemical properties of Diclofensine.
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines the general procedure for determining the binding affinity (Ki) of a compound for DAT, NET, and SERT in rat brain tissue.
Objective: To determine the equilibrium dissociation constant (Ki) of Diclofensine for the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus/cortex for NET, and brainstem for SERT)
-
Radioligands: [³H]Mazindol or [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram or [³H]Paroxetine for SERT
-
Diclofensine
-
Incubation Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash Buffer (ice-cold Incubation Buffer)
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Tissue Preparation:
-
Dissect the desired brain regions from rats on ice.
-
Homogenize the tissue in 10-20 volumes of ice-cold Incubation Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.
-
Wash the pellet by resuspending in fresh Incubation Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Incubation Buffer to a final protein concentration of approximately 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of the appropriate radioligand.
-
Add increasing concentrations of Diclofensine (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known selective inhibitor, e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Measurement:
-
Terminate the assay by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the Diclofensine concentration.
-
Determine the IC50 value (the concentration of Diclofensine that inhibits 50% of the specific binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Synaptosomal Monoamine Uptake Assay
This protocol describes a general method for measuring the inhibition of dopamine, norepinephrine, and serotonin uptake by Diclofensine in rat brain synaptosomes.
Objective: To determine the IC50 value of Diclofensine for the inhibition of monoamine uptake into synaptosomes.
Materials:
-
Rat brain tissue (as in 3.1)
-
Radioactively labeled monoamines: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin
-
Diclofensine
-
Krebs-Ringer Bicarbonate Buffer (or similar physiological buffer)
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
Whatman GF/B or similar glass fiber filters
Procedure:
-
Synaptosome Preparation:
-
Follow the tissue preparation steps (1a-1e) as described in the radioligand binding assay protocol to obtain a washed synaptosomal pellet.
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer) to a final protein concentration of approximately 0.5-1.0 mg/mL.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of Diclofensine or vehicle for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of the respective radioactively labeled monoamine.
-
Allow the uptake to proceed for a short, defined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the initial linear phase of uptake.
-
Include control tubes for non-specific uptake, which are typically incubated at 0-4°C or in the presence of a high concentration of a selective uptake inhibitor.
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition of specific uptake for each concentration of Diclofensine.
-
Plot the percentage of inhibition as a function of the logarithm of the Diclofensine concentration to generate an inhibition curve.
-
Determine the IC50 value from this curve.
-
Caption: Workflow for a synaptosomal monoamine uptake assay.
Conclusion
Diclofensine is a potent, non-selective inhibitor of dopamine, norepinephrine, and serotonin reuptake. Its relatively balanced affinity for all three monoamine transporters provides a unique pharmacological profile that has been of interest in the study of depression and other neuropsychiatric disorders. The quantitative data and experimental methodologies presented in this guide offer a comprehensive overview of its core neurochemical properties, providing a valuable resource for researchers and drug development professionals in the field of neuropharmacology. Further investigation into the structure-activity relationships of Diclofensine and its analogs may yield novel insights into the design of next-generation therapeutics targeting monoaminergic systems.
Diclofensine: A Technical Guide to a Triple Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclofensine, a tetrahydroisoquinoline derivative developed by Hoffmann-La Roche, is a potent triple reuptake inhibitor (TRI) that demonstrates significant interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] Initially investigated as an antidepressant, it showed promise in clinical trials but was not brought to market.[1] This technical guide provides a comprehensive overview of the core pharmacological characteristics of diclofensine, with a focus on its quantitative data, the experimental protocols used for its evaluation, and the underlying signaling pathways it modulates.
Introduction
Triple reuptake inhibitors (TRIs) are a class of compounds that simultaneously block the reuptake of dopamine, norepinephrine, and serotonin, thereby increasing the extracellular concentrations of these key neurotransmitters. This broad-spectrum mechanism of action holds therapeutic potential for various neurological and psychiatric disorders, including depression. Diclofensine emerged as a significant compound in this class, exhibiting a balanced and potent inhibitory profile across the three major monoamine transporters.[2][3] This document serves as a technical resource for professionals engaged in neuroscience research and drug development, offering detailed insights into the preclinical and pharmacological profile of diclofensine.
Quantitative Pharmacological Data
The efficacy of diclofensine as a triple reuptake inhibitor is quantified by its binding affinity (Ki) and its functional inhibition of transporter activity (IC50). The following tables summarize the key in vitro data for diclofensine's interaction with the dopamine, norepinephrine, and serotonin transporters.
Table 1: Binding Affinities (Ki) of Diclofensine for Monoamine Transporters
| Transporter | Ki (nM) | Source |
| Dopamine Transporter (DAT) | 16.8 | [1] |
| Norepinephrine Transporter (NET) | 15.7 | [1] |
| Serotonin Transporter (SERT) | 51 | [1] |
Table 2: Inhibitory Concentrations (IC50) of Diclofensine for Monoamine Uptake
| Transporter | IC50 (nM) | Species | Preparation | Source |
| Dopamine Transporter (DAT) | 0.74 | Rat | Brain Synaptosomes | [4] |
| Norepinephrine Transporter (NET) | 2.3 | Rat | Brain Synaptosomes | [4] |
| Serotonin Transporter (SERT) | 3.7 | Rat | Brain Synaptosomes | [4] |
Experimental Protocols
The quantitative data presented above are derived from established in vitro assays. The following sections provide detailed methodologies representative of those used to characterize diclofensine and other monoamine reuptake inhibitors.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor or transporter by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of diclofensine for DAT, NET, and SERT.
Materials:
-
Membrane preparations from cells expressing the target transporter (e.g., HEK293 cells) or from specific brain regions (e.g., striatum for DAT).
-
Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Diclofensine at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of diclofensine.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of diclofensine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Uptake Assay
This assay measures the functional ability of a compound to inhibit the uptake of a neurotransmitter into presynaptic nerve terminals (synaptosomes).
Objective: To determine the inhibitory potency (IC50) of diclofensine on the uptake of dopamine, norepinephrine, and serotonin.
Materials:
-
Freshly prepared synaptosomes from specific brain regions (e.g., striatum for dopamine, cortex for norepinephrine, and whole brain minus cerebellum for serotonin).
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).
-
Diclofensine at various concentrations.
-
Krebs-Ringer bicarbonate buffer (or similar physiological buffer).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the synaptosomal preparation with varying concentrations of diclofensine for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process and incubate for a short, defined time (e.g., 5-10 minutes).
-
Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Lysis and Counting: Lyse the synaptosomes on the filters and measure the trapped radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of diclofensine that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter (IC50).
Visualization of Pathways and Workflows
Signaling Pathways
The inhibition of monoamine transporters by diclofensine leads to an increase in the synaptic concentration of dopamine, norepinephrine, and serotonin. This, in turn, modulates multiple downstream signaling cascades.
Caption: Mechanism of action of diclofensine as a triple reuptake inhibitor.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening of a potential monoamine reuptake inhibitor like diclofensine.
Caption: In vitro screening workflow for monoamine reuptake inhibitors.
Conclusion
Diclofensine stands as a well-characterized triple reuptake inhibitor with a potent and relatively balanced profile for the dopamine, norepinephrine, and serotonin transporters. The data and methodologies presented in this guide underscore its significance as a tool compound for neuropharmacological research and as a reference for the development of novel TRIs. The detailed protocols and visual representations of its mechanism and evaluation process provide a solid foundation for researchers and drug development professionals working in the field of monoamine transporter modulation. Further investigation into the downstream signaling and in vivo effects of such compounds is crucial for translating the therapeutic potential of TRIs into clinical applications.
References
Methodological & Application
Application Notes: Diclofensine Hydrochloride in In Vivo Rodent Models
Introduction
Diclofensine is a triple monoamine reuptake inhibitor (TRI) that primarily blocks the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2][3] Developed in the 1970s by Hoffmann-La Roche, it showed promise as an effective antidepressant in human trials with a relatively favorable side effect profile.[1][4] However, its development was discontinued, potentially due to concerns about its abuse potential.[1][4] As a tetrahydroisoquinoline derivative, its mechanism involves increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin, making it a valuable tool for preclinical research in rodent models.[2][5]
These notes provide an overview of the application of diclofensine hydrochloride in in vivo rodent studies, focusing on models of depression, motivation, and neurochemical analysis. The protocols detailed below are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and neurobiological effects of TRIs.
Data Presentation
Pharmacological Profile
The affinity of diclofensine for the three main monoamine transporters establishes its profile as a potent, relatively balanced triple reuptake inhibitor.
| Transporter | Binding Affinity (Ki) | Reference |
| Dopamine Transporter (DAT) | 16.8 nM | [1] |
| Norepinephrine Transporter (NET) | 15.7 nM | [1] |
| Serotonin Transporter (SERT) | 51 nM | [1] |
In Vivo Rodent Dosing and Administration
Proper vehicle selection and administration route are critical for reproducible results in rodent studies. The following table summarizes a dosing regimen used in a rat model of motivational dysfunction.
| Parameter | Details | Reference |
| Species/Strain | Adult male, Sprague-Dawley rats | [6] |
| Dose Range | 1.25, 2.5, 5.0, and 10.0 mg/kg | [6] |
| Route | Intraperitoneal (IP) | [6] |
| Vehicle | 10% DMSO, 15% Tween80, and 75% 0.9% saline | [6] |
| Pre-treatment Time | 30 minutes before behavioral testing | [6] |
Key Behavioral and Neurochemical Outcomes
Diclofensine has been shown to modulate effort-based decision-making and significantly alter dopamine neurotransmission.
| Endpoint | Model / Assay | Key Finding | Reference |
| Effort-Based Choice | Tetrabenazine-induced motivational deficit (FR5/Chow Choice Task) | Diclofensine (10.0 mg/kg) partially reversed the low-effort bias, increasing high-effort lever pressing. | [6] |
| Food Intake | Tetrabenazine-induced motivational deficit (FR5/Chow Choice Task) | Diclofensine (5.0 and 10.0 mg/kg) decreased low-effort chow intake, suggesting potential appetite suppressant effects. | [6] |
| Extracellular Dopamine | Not specified | Increased extracellular dopamine levels 4.8-fold over baseline. | [6] |
Visualizations
Caption: Diclofensine blocks monoamine transporters, increasing neurotransmitter levels.
Experimental Protocols
Protocol 1: Assessment of Effort-Based Decision-Making
This protocol is based on a study assessing diclofensine's ability to reverse motivational deficits induced by tetrabenazine (TBZ), a VMAT-2 inhibitor that depletes monoamines.[6]
1. Animals:
-
Adult male Sprague-Dawley rats (275-325g at study onset).[6]
-
Pair-housed with a 12-hour light/dark cycle.[6]
-
Food restricted to 85% of their free-feeding body weight for operant training.[6]
-
Water is available ad libitum.[6]
2. Apparatus:
-
Standard operant conditioning chambers equipped with two levers and a food receptacle for pellet delivery.[6]
-
A small bowl containing pre-weighed lab chow is also placed in the chamber.
3. Behavioral Procedure (Concurrent FR5/Chow-Choice Task):
-
Training:
-
Magazine Training: For two days, rats receive a high-carbohydrate 45 mg pellet reinforcer every 30 seconds for 30-minute sessions to associate the food receptacle with reward.[6]
-
Lever Press Training: Rats are trained to press one lever for food pellets on a fixed-ratio 1 (FR1) schedule, which is gradually increased to a fixed-ratio 5 (FR5) schedule (i.e., five lever presses per pellet).
-
-
Testing:
-
During the 30-minute test session, rats have a choice between two options:
-
High-Effort: Pressing the FR5 lever for preferred high-carbohydrate pellets.
-
Low-Effort: Consuming freely available, less-preferred standard lab chow from the bowl.[6]
-
-
The primary measures are the number of lever presses and the amount of chow consumed.
-
4. Drug Administration:
-
To Induce Deficit: Administer Tetrabenazine (TBZ) at 1.0 mg/kg, IP, 120 minutes prior to the behavioral test.[6] The vehicle for TBZ is 20% DMSO in 0.9% saline, titrated with HCl.[6]
-
To Test Efficacy: Administer this compound (1.25, 2.5, 5.0, or 10.0 mg/kg, IP) or vehicle 30 minutes before the test session.[6]
-
A within-subjects design is used, where each rat receives each drug combination once per week over several weeks.[6]
5. Data Analysis:
-
Analyze the number of lever presses and grams of chow consumed using a repeated-measures ANOVA.[6]
-
An increase in lever pressing and a decrease in chow intake following diclofensine administration (in TBZ-treated rats) indicates a reversal of the low-effort bias.[6]
Caption: Standardized workflow for in vivo rodent behavioral pharmacology studies.
Protocol 2: Evaluation of Antidepressant-Like Activity (Forced Swim Test)
The Forced Swim Test (FST) is a widely used model to screen for antidepressant efficacy by measuring behavioral despair.[7][8]
1. Animals:
-
Male mice (e.g., C57BL/6 or BALB/c, 25-30g) or rats (e.g., Sprague-Dawley, 250-300g).
-
Singly housed for at least 24 hours before testing.
2. Apparatus:
-
A transparent Plexiglas cylinder.
-
Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm for mice).[8][9]
3. Procedure:
-
Rat Protocol (Two-Day): [7]
-
Day 1 (Pre-test): Place each rat in the water-filled cylinder for a 15-minute conditioning session. This increases immobility on the test day.
-
Remove, dry thoroughly with a towel, and return to the home cage.
-
Day 2 (Test): Administer diclofensine (e.g., 5, 10, 20 mg/kg, IP) or vehicle 30-60 minutes before the test. Place the rat back in the cylinder for a 5-minute test session.[10]
-
-
Mouse Protocol (One-Day): [8]
-
Administer diclofensine or vehicle 30-60 minutes before the test.
-
Place the mouse in the cylinder for a single 6-minute session.[8]
-
4. Data Collection and Analysis:
-
Record the entire session with a video camera.
-
Score the duration of immobility during the last 4 minutes of the test (for mice) or the full 5 minutes (for rats).
-
Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[9]
-
A significant decrease in immobility time for the diclofensine-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.
-
Crucial Control: It is essential to run a separate locomotor activity test to ensure that the observed decrease in immobility is not a false positive caused by a general increase in motor stimulation.[7][11]
Protocol 3: Measurement of Spontaneous Locomotor Activity
This assay is used to assess the stimulant or sedative properties of a compound.[12]
1. Animals:
-
Male mice or rats, naive to the testing apparatus.
2. Apparatus:
-
An open-field arena (e.g., 40x40x40 cm) equipped with a grid of infrared photobeams (an actophotometer) to automatically detect movement.[12][13]
3. Procedure:
-
Allow animals to habituate to the testing room for at least 60 minutes.
-
Administer diclofensine (e.g., 1.25, 2.5, 5.0, 10.0 mg/kg, IP) or vehicle.
-
Place the animal in the center of the open-field arena 30 minutes post-injection.
-
Record activity for 30-60 minutes.
4. Data Collection and Analysis:
-
The system automatically records several parameters, including:
-
Analyze the data using an ANOVA to compare dose groups. An increase in these parameters suggests a CNS stimulant effect.[13]
Caption: How diclofensine is hypothesized to reverse tetrabenazine-induced deficits.
Protocol 4: In Vivo Microdialysis for Neurotransmitter Monitoring
This advanced technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[15][16]
1. Animals and Surgery:
-
Male rats or mice.
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).[17]
-
Allow the animal to recover for 4-7 days.[17]
2. Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (with a 1-2 mm membrane) through the guide cannula.[17]
-
Place the animal in a testing chamber (which can be equipped for simultaneous locomotor activity recording).[18]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-1.5 µL/min).[15]
-
Allow the system to stabilize and collect baseline samples (at least 3-4 consecutive samples with less than 10% variation). Samples are typically collected in 10-20 minute fractions.[15][18]
3. Drug Administration and Sample Collection:
-
Administer diclofensine or vehicle (IP).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection to monitor the time course of neurotransmitter changes.
-
Immediately after collection, samples should be placed on dry ice or in a refrigerated autosampler and stored at -80°C until analysis.
4. Sample Analysis:
-
Analyze the concentration of dopamine, norepinephrine, and serotonin (and their metabolites) in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[17]
-
Data are typically expressed as a percentage change from the average baseline concentration. A significant increase in monoamine levels following diclofensine administration would confirm its in vivo mechanism of action.
References
- 1. Diclofensine - Wikipedia [en.wikipedia.org]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Pilot trials with diclofensine, a new psychoactive drug in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diclofensine [medbox.iiab.me]
- 5. Therapeutic efficacy and tolerance of diclofensine in psychoreactive depression--a double-blind comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. criver.com [criver.com]
- 11. (+)-CPCA - Wikipedia [en.wikipedia.org]
- 12. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 14. mdpi.com [mdpi.com]
- 15. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. experts.azregents.edu [experts.azregents.edu]
Application Notes and Protocols: Diclofensine Hydrochloride in Effort-Based Decision-Making Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diclofensine hydrochloride in preclinical studies of effort-based decision-making. Detailed protocols for key behavioral paradigms are provided, along with a summary of relevant quantitative data and visualizations of the underlying signaling pathway and experimental workflows.
Introduction
Diclofensine is a triple monoamine reuptake inhibitor (TRI) that blocks the reuptake of dopamine, norepinephrine, and serotonin.[1] Its relatively high affinity for the dopamine transporter (DAT) makes it a compound of interest for studying motivational deficits, as dopamine signaling is crucial for effort-related processing.[1][2] Effort-based decision-making tasks in animal models are valuable tools for investigating the neurobiology of motivation and for screening compounds that may treat motivational symptoms associated with psychiatric disorders like depression.[3][4][5]
This document outlines the application of Diclofensine in a rodent model of motivational dysfunction, specifically its ability to counteract effort-related deficits induced by the vesicular monoamine transporter 2 (VMAT2) inhibitor, tetrabenazine.[2]
Mechanism of Action
Diclofensine acts as a triple reuptake inhibitor, binding to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic, noradrenergic, and serotonergic neurotransmission.[1][6] The dopaminergic action of Diclofensine is particularly relevant to its effects on effort-based decision-making, as mesolimbic dopamine pathways are critically involved in motivating and sustaining effortful behavior.[5]
Signaling Pathway of Diclofensine
Caption: Diclofensine's mechanism of action.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of Diclofensine on effort-based decision-making in a rat model of motivational deficit induced by tetrabenazine.[2]
Table 1: this compound and Vehicle Information
| Compound | Supplier | Vehicle Composition | Administration Route |
| This compound | AdooQ Bioscience | 10% DMSO, 15% Tween80, 75% 0.9% Saline | Intraperitoneal (IP) |
| Tetrabenazine (TBZ) | Tocris Bioscience | 20% DMSO, 80% Saline (pH adjusted to 3.5-4.0 with HCl) | Intraperitoneal (IP) |
Table 2: Experimental Dosing and Timing
| Drug | Doses (mg/kg) | Pre-treatment Time Before Testing |
| This compound | 1.25, 2.5, 5.0, 10.0 | 30 minutes |
| Tetrabenazine (TBZ) | 1.0 | 120 minutes |
Table 3: Summary of Behavioral Outcomes in the Fixed Ratio 5 (FR5)/Chow Feeding Choice Task
| Treatment Group | High-Effort Lever Presses (FR5) | Low-Effort Chow Intake | Key Finding |
| Vehicle | Baseline | Baseline | - |
| 1.0 mg/kg TBZ + Vehicle | Decreased | Increased | TBZ induces a low-effort bias.[2] |
| 1.0 mg/kg TBZ + 5.0 mg/kg Diclofensine | No significant change from TBZ + Vehicle | Decreased | Diclofensine at this dose reduces chow intake.[2] |
| 1.0 mg/kg TBZ + 10.0 mg/kg Diclofensine | Increased (partially reversed TBZ effect) | Decreased | Diclofensine at this dose increases high-effort choices.[2] |
Experimental Protocols
This section provides detailed methodologies for conducting effort-based decision-making studies with Diclofensine.
Protocol 1: Fixed Ratio 5 (FR5)/Chow Feeding Choice Task
This task assesses an animal's willingness to expend effort for a preferred reward (e.g., sucrose pellets) versus consuming a freely available, less preferred food (standard chow).[2]
1. Animals:
-
Species: Adult male Sprague-Dawley rats.[2]
-
Housing: Pair-housed in a temperature-controlled environment with a 12-hour light/dark cycle.[2]
-
Diet: Food-restricted to approximately 85% of their free-feeding body weight to motivate task performance. Water is available ad libitum.[2]
2. Apparatus:
-
Standard operant conditioning chambers equipped with:
-
A response lever.
-
A pellet dispenser that delivers a preferred food reward (e.g., 45-mg sucrose pellets).
-
A food bowl for freely available chow.
-
A house light.
-
3. Experimental Workflow:
Caption: Experimental workflow for the FR5/Chow task.
4. Detailed Procedure:
-
Habituation: Allow rats to explore the operant chamber for 30 minutes to reduce novelty-induced stress.
-
Lever Press Training (Continuous Reinforcement): Train rats to press the lever for a food pellet on a continuous reinforcement schedule (i.e., every lever press is rewarded). Sessions are typically 30 minutes long.
-
Fixed Ratio Training: Gradually increase the number of lever presses required to receive a reward, starting with a fixed ratio of 1 (FR1) and progressing to FR5.
-
Introduction of Concurrent Chow: Once stable responding on the FR5 schedule is achieved, introduce a pre-weighed amount of standard laboratory chow into the chamber. The rat can now choose between pressing the lever for the preferred pellets or eating the free chow. Training continues until a stable baseline of high lever pressing and low chow intake is established.
-
Drug Testing:
-
Administer tetrabenazine (1.0 mg/kg, IP) or its vehicle 120 minutes before the behavioral session.[2]
-
Administer Diclofensine (1.25, 2.5, 5.0, or 10.0 mg/kg, IP) or its vehicle 30 minutes before the session.[2]
-
Place the rat in the operant chamber for a 30-minute test session.
-
Record the number of lever presses, pellets earned, and the amount of chow consumed (by weighing the remaining chow).
-
5. Data Analysis:
-
The primary dependent variables are the number of lever presses on the FR5 schedule and the amount of chow consumed in grams.
-
Statistical analysis is typically performed using ANOVA to compare the effects of different drug treatments.
Protocol 2: Progressive Ratio (PR) Task
The progressive ratio task is used to measure the motivational value of a reward by determining the maximum amount of effort an animal is willing to exert to obtain it.
1. Animals and Apparatus:
-
Same as for the FR5/Chow Feeding Choice Task, but a concurrent food option is not always present.
2. Procedure:
-
Initial Training: Train the animal on fixed ratio schedules (e.g., FR1, FR5) to establish stable lever pressing.
-
Progressive Ratio Schedule: The response requirement to earn a reward increases after each reward is delivered. The sequence of ratios can be linear (e.g., 1, 2, 3, 4...) or exponential (e.g., 2, 4, 8, 16...).[2][7]
-
Breakpoint: The session typically ends when the animal fails to make a response for a set period (e.g., 5 minutes). The "breakpoint" is the last ratio completed and is the primary measure of motivation.
-
Drug Administration: Administer Diclofensine or vehicle at specified pre-treatment times before the PR session.
3. Data Analysis:
-
The main outcome measure is the breakpoint. Other measures can include the total number of lever presses and the session duration.
-
ANOVA is used to compare breakpoints across different treatment conditions.
Conclusion
This compound has demonstrated efficacy in preclinical models of effort-based decision-making, specifically in reversing the motivational deficits induced by tetrabenazine.[2] The protocols outlined in these application notes provide a framework for researchers to further investigate the potential of Diclofensine and other triple reuptake inhibitors as treatments for motivational dysfunction. The use of standardized and detailed behavioral paradigms is crucial for ensuring the reliability and reproducibility of findings in this area of research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Measuring Motivation Using the Progressive Ratio Task in Adolescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. An Automated T-maze Based Apparatus and Protocol for Analyzing Delay- and Effort-based Decision Making in Free Moving Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. touchscreencognition.org [touchscreencognition.org]
- 7. researchgate.net [researchgate.net]
Application Notes for Intraperitoneal Administration of Diclofensine in Rats
Introduction
Diclofensine is a triple monoamine reuptake inhibitor (TRI) that primarily blocks the reuptake of dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1][2] Developed in the 1970s by Hoffmann-La Roche, it has been investigated for its antidepressant properties.[2] Its mechanism of action involves binding to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), thereby increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][3] In preclinical research, particularly in rodent models, diclofensine is utilized to study the role of monoaminergic systems in mood, motivation, and effort-based decision-making.[4] Its ability to modulate dopamine transmission makes it a compound of interest for investigating treatments for motivational deficits observed in conditions like depression.[4]
Mechanism of Action
Diclofensine exhibits a high affinity for DAT and NET, with reported binding affinities (Ki) of 16.8 nM and 15.7 nM, respectively.[1][2] Its affinity for SERT is lower, with a Ki of 51 nM.[1][2] By inhibiting these transporters on the presynaptic neuron, diclofensine effectively increases the duration and concentration of dopamine, norepinephrine, and serotonin in the synapse, leading to enhanced postsynaptic receptor stimulation. This neurochemical profile suggests potential efficacy in treating symptoms that may not be adequately addressed by more selective agents like SSRIs, such as anergia and fatigue.[4] Studies in rats have shown that diclofensine lacks the pronounced stimulant-like properties of other dopamine reuptake inhibitors, suggesting a potentially safer profile regarding abuse liability.[4]
Experimental Protocols
Protocol 1: Preparation of Diclofensine for Intraperitoneal Administration
This protocol details the preparation of a diclofensine solution suitable for intraperitoneal (IP) injection in rats, based on established methodologies.[4]
Materials:
-
Diclofensine powder (e.g., from AdooQ Bioscience)[4]
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (Polysorbate 80)
-
0.9% Sterile Saline Solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringes and needles for solution preparation
Procedure:
-
Calculate Required Amounts: Determine the total volume of diclofensine solution needed for the experiment based on the number of animals, their weights, and the desired dose (e.g., 1.25, 2.5, 5.0, or 10.0 mg/kg).[4] The injection volume should not exceed 10 mL/kg.[5]
-
Prepare the Vehicle: Create a vehicle solution consisting of 10% DMSO, 15% Tween 80, and 75% 0.9% saline.[4]
-
For example, to make 10 mL of vehicle, mix:
-
1.0 mL of DMSO
-
1.5 mL of Tween 80
-
7.5 mL of 0.9% saline
-
-
Vortex the solution thoroughly until it is a homogenous emulsion.
-
-
Dissolve Diclofensine:
-
Weigh the required amount of diclofensine powder.
-
Add the diclofensine to the prepared vehicle. For improved solubility, it is recommended to dissolve the drug in double the final required volume of vehicle.[4]
-
Vortex the mixture until the diclofensine is completely dissolved. The solution should be clear.
-
-
Vehicle Control: The vehicle solution (10% DMSO, 15% Tween 80, 75% saline) should be used as the control injection for the vehicle-treated group.[4]
-
Storage and Sterility: Prepare the solution fresh on the day of the experiment. All substances for injection should be sterile to prevent infection and irritation.[5][6]
Protocol 2: Intraperitoneal (IP) Injection Procedure in Rats
This protocol outlines the standard procedure for administering substances via the intraperitoneal route in rats. It is crucial to ensure proper restraint and accurate needle placement to avoid injury to abdominal organs.
Materials:
-
Prepared diclofensine solution or vehicle
-
Appropriately sized sterile syringes (e.g., 1 mL or 3 mL)
-
Sterile needles, 23-25 gauge.[5]
-
70% Alcohol swabs
-
Personal Protective Equipment (gloves, lab coat)
Procedure:
-
Animal Restraint:
-
Securely restrain the rat. A two-person technique is often preferred, where one person restrains the animal while the other performs the injection.[5]
-
The animal should be held in dorsal recumbency (on its back) with its head tilted slightly downward. This position causes the abdominal organs to shift forward, away from the injection site.[6][7]
-
-
Identify Injection Site:
-
Needle Insertion:
-
Aspirate:
-
Before injecting, gently pull back on the syringe plunger (aspirate) to ensure the needle is correctly placed.[6][7]
-
If any fluid (yellow/straw-colored urine, greenish/brown intestinal contents) or blood is drawn into the syringe, the needle is in the wrong location. Withdraw the needle, discard the syringe and drug, and repeat the procedure with fresh materials at a slightly different site.[7]
-
If no fluid is aspirated, proceed with the injection.
-
-
Injection and Withdrawal:
-
Inject the solution at a steady pace.
-
Once the full volume is administered, withdraw the needle smoothly.
-
-
Post-Procedure Monitoring:
-
Return the rat to its home cage and monitor it for any signs of distress, pain, or adverse reactions (e.g., abdominal swelling, vocalization, abnormal posture).
-
In behavioral studies, the animal is typically placed in the testing apparatus after a specific pretreatment time (e.g., 30 minutes post-diclofensine injection).[4]
-
Data Presentation
Quantitative Data Summary
The following tables summarize the dosing and behavioral effects of intraperitoneally administered diclofensine in rats from published research.
Table 1: Dosing and Vehicle for Intraperitoneal Diclofensine Administration in Rats
| Parameter | Description | Reference |
|---|---|---|
| Species | Adult male, Sprague-Dawley rats | [4] |
| Doses Used | 1.25, 2.5, 5.0, and 10.0 mg/kg | [4] |
| Route | Intraperitoneal (IP) | [4] |
| Vehicle | 10% DMSO, 15% Tween 80, 75% 0.9% saline | [4] |
| Pretreatment Time | 30 minutes prior to behavioral testing |[4] |
Table 2: Effects of Diclofensine on Effort-Based Choice Behavior in Rats This study used tetrabenazine (TBZ) to induce a low-effort bias, modeling motivational deficits.[4]
| Diclofensine Dose (IP) | Co-administered with TBZ (1.0 mg/kg) | Effect on High-Effort Lever Pressing | Effect on Low-Effort Chow Intake | Reference |
| Vehicle | Yes | Significant decrease (baseline effect of TBZ) | Significant increase (baseline effect of TBZ) | [4] |
| 1.25 mg/kg | Yes | No significant change vs. TBZ + Vehicle | No significant change vs. TBZ + Vehicle | [4] |
| 2.5 mg/kg | Yes | No significant change vs. TBZ + Vehicle | No significant change vs. TBZ + Vehicle | [4] |
| 5.0 mg/kg | Yes | No significant change vs. TBZ + Vehicle | Significant decrease vs. TBZ + Vehicle | [4] |
| 10.0 mg/kg | Yes | Significant increase (partial reversal of TBZ effect) | Significant decrease vs. TBZ + Vehicle | [4] |
Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Mechanism of action of Diclofensine as a triple monoamine reuptake inhibitor.
Caption: Workflow for a behavioral study using intraperitoneal Diclofensine in rats.
References
- 1. Diclofensine [medbox.iiab.me]
- 2. Diclofensine - Wikipedia [en.wikipedia.org]
- 3. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 7. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Studying Motivational Deficits with Diclofensine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Motivational deficits, such as anergia, fatigue, and anhedonia, are significant symptoms in several neuropsychiatric disorders, including depression and schizophrenia.[1] These symptoms are often poorly addressed by traditional antidepressants like selective serotonin reuptake inhibitors (SSRIs).[1] Diclofensine, a triple reuptake inhibitor (TRI), has shown promise in preclinical studies for its potential to alleviate effort-related motivational symptoms.[1][2] Its mechanism of action, which involves blocking the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), with a particularly high affinity for the dopamine transporter (DAT), makes it a valuable tool for investigating the neurobiology of motivation.[1][2]
This document provides detailed application notes and experimental protocols for utilizing diclofensine hydrochloride in preclinical research to study and reverse motivational deficits, with a focus on rodent models.
Data Presentation
This compound Profile
| Parameter | Value | Reference |
| Drug Name | This compound | |
| Class | Triple Reuptake Inhibitor (TRI) | [1] |
| Molecular Formula | C₁₇H₁₇Cl₂NO | |
| Molar Mass | 322.23 g/mol | |
| Primary Indication | Antidepressant (investigational) | [1] |
Transporter Binding Affinity
Diclofensine exhibits a high affinity for the dopamine transporter, which is hypothesized to contribute to its efficacy in treating motivational deficits.[1]
| Transporter | Kᵢ (nM) |
| Dopamine Transporter (DAT) | 16.8 |
| Norepinephrine Transporter (NET) | 15.7 |
| Serotonin Transporter (SERT) | 51 |
Preclinical Efficacy in a Model of Motivational Deficit
The following data summarizes the effects of diclofensine in a tetrabenazine-induced motivational deficit model in rats, using the Fixed Ratio 5 (FR-5)/Chow Feeding Choice Task.[1] Tetrabenazine (TBZ) induces a low-effort bias by depleting dopamine.[1]
| Treatment Group | High-Effort Response (Lever Presses for Preferred Food) | Low-Effort Response (Chow Intake) | Key Finding |
| Vehicle | High | Low | Normal motivational state. |
| Tetrabenazine (1.0 mg/kg) | Significantly Decreased | Significantly Increased | Induction of a low-effort bias, modeling a motivational deficit.[1] |
| TBZ (1.0 mg/kg) + Diclofensine (5.0 mg/kg) | No significant change from TBZ alone | Significantly Decreased | Diclofensine begins to reduce the consumption of the low-effort food option.[1] |
| TBZ (1.0 mg/kg) + Diclofensine (10.0 mg/kg) | Partially reversed the decrease caused by TBZ | Significantly Decreased | The highest dose of diclofensine partially restored motivation for the high-effort task and reduced interest in the low-effort alternative.[1] |
Signaling Pathways
Mechanism of Action of Diclofensine
This compound functions as a triple reuptake inhibitor, increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin by blocking their respective transporters (DAT, NET, and SERT).[1] Its high affinity for DAT is thought to be crucial for its pro-motivational effects.[1]
Diclofensine blocks monoamine reuptake.
Dopaminergic Signaling Pathways in Motivation
The pro-motivational effects of increased dopamine are primarily mediated through D1 and D2 receptors in brain regions like the nucleus accumbens. These receptors are coupled to different G-proteins and initiate distinct downstream signaling cascades that ultimately influence neuronal excitability and gene expression related to motivated behaviors.
Dopamine receptor signaling pathways.
Experimental Protocols
Tetrabenazine-Induced Motivational Deficit Model
This model is used to induce a state of low motivation in rodents, which can then be used to test the efficacy of potential treatments like diclofensine. Tetrabenazine depletes presynaptic stores of monoamines, particularly dopamine, by inhibiting the vesicular monoamine transporter 2 (VMAT2).[1]
Materials:
-
Tetrabenazine (TBZ)
-
Vehicle for TBZ: 20% DMSO, 80% 0.9% saline, titrated with 1N HCl until dissolved.
-
Syringes and needles for intraperitoneal (IP) injection.
Procedure:
-
Habituate the animals to handling and IP injections with saline for several days before the experiment.
-
On the test day, weigh the animals to calculate the correct dose of TBZ.
-
Administer TBZ at a dose of 1.0 mg/kg (for male Sprague-Dawley rats) via IP injection.[1]
-
Allow a 120-minute lead time after TBZ injection before commencing behavioral testing.[1] This allows for sufficient monoamine depletion.
-
Administer the test compound (diclofensine) or its vehicle at the appropriate time point before behavioral testing (see protocol below).
Concurrent Fixed Ratio 5 (FR-5)/Chow Feeding Choice Task
This task assesses effort-based decision-making by giving rodents a choice between a high-effort, high-reward option (lever pressing for preferred food pellets) and a low-effort, low-reward option (freely available standard chow).[1][3]
Apparatus:
-
Standard operant conditioning chambers equipped with a lever, a food pellet dispenser that delivers preferred food (e.g., high-carbohydrate pellets), and a small dish for freely available standard lab chow.[4]
Procedure:
1. Habituation and Training:
-
Food restrict rats to 85-90% of their free-feeding body weight to ensure motivation for the food rewards.[5]
-
Habituate the rats to the operant chambers for several sessions.
-
Train the rats to press the lever for the preferred food pellets on a continuous reinforcement (CRF or FR-1) schedule, where each press results in a food pellet.[6]
-
Once lever pressing is consistently established, switch to a Fixed Ratio 5 (FR-5) schedule, where five lever presses are required for one food pellet.[3][6]
-
Continue training until a stable baseline of performance is achieved (e.g., >1200 lever presses per 30-minute session).[1]
2. Drug Administration and Behavioral Testing:
-
On the test day, administer TBZ (1.0 mg/kg, IP) 120 minutes before the behavioral session.[1]
-
Administer this compound (e.g., 1.25, 2.5, 5.0, 10.0 mg/kg, IP) or vehicle 30 minutes before the behavioral session.[1] Diclofensine can be dissolved in a vehicle of 10% DMSO, 15% Tween80, and 75% 0.9% saline.[7]
-
Place the rat in the operant chamber for a 30-minute test session.
-
Record the number of lever presses on the FR-5 schedule and the amount (in grams) of chow consumed.
Data Analysis:
-
The primary dependent variables are the number of lever presses and the grams of chow consumed.
-
Use appropriate statistical analyses (e.g., ANOVA with post-hoc tests) to compare the treatment groups.
-
A reversal of the TBZ-induced deficit is indicated by a significant increase in lever pressing and a decrease in chow consumption in the diclofensine-treated groups compared to the TBZ-only group.
Experimental Workflow
The following diagram illustrates the workflow for a typical experiment investigating the effects of diclofensine on tetrabenazine-induced motivational deficits.
Experimental workflow diagram.
This compound is a valuable pharmacological tool for studying the neurobiological basis of motivational deficits. Its action as a triple reuptake inhibitor with high affinity for the dopamine transporter allows for the targeted investigation of the role of monoamines in effort-based decision-making. The protocols outlined in this document provide a framework for using diclofensine in a robust and reproducible rodent model of motivational impairment. By carefully implementing these methods, researchers can further elucidate the mechanisms underlying motivation and evaluate the potential of novel therapeutics for treating the debilitating motivational symptoms associated with various psychiatric disorders.
References
- 1. Reinforcement Schedules in ABA: Types and Examples | Links [linksaba.com]
- 2. "Assessment of the triple reuptake inhibitor diclofensine: effort-based" by Sofia Papanikolaou [digitalcommons.lib.uconn.edu]
- 3. Dopaminergic Modulation of Effort-Related Choice Behavior as Assessed by a Progressive Ratio Chow Feeding Choice Task: Pharmacological Studies and the Role of Individual Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haloperidol and nucleus accumbens dopamine depletion suppress lever pressing for food but increase free food consumption in a novel food choice procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 6. Schedules of Reinforcement [abatherapistjobs.com]
- 7. Dopamine Modulates Effort-Based Decision-Making in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocols for Diclofensine in Behavioral Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the use of the triple reuptake inhibitor (TRI), Diclofensine, in preclinical behavioral studies. As a compound that blocks the reuptake of serotonin, norepinephrine, and dopamine, Diclofensine holds potential for the treatment of depression and other mood disorders. The following application notes offer proposed methodologies for evaluating the antidepressant-like and locomotor effects of Diclofensine in rodent models. These protocols are based on established behavioral assays and provide a framework for the initial preclinical characterization of this compound.
Introduction to Diclofensine
Diclofensine is a triple reuptake inhibitor, meaning it blocks the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This mechanism of action leads to an increase in the extracellular concentrations of these three key neurotransmitters in the synaptic cleft, which is hypothesized to produce a robust antidepressant effect. Preclinical behavioral studies are essential to characterize the pharmacological profile of Diclofensine, including its potential efficacy and side effects.
Proposed Experimental Protocols
Due to a lack of specific published studies of Diclofensine in the forced swim test and tail suspension test, the following protocols are proposed based on standard methods for assessing antidepressant-like activity in rodents.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the latency to immobility and decrease the total duration of immobility.
2.1.1. Materials
-
Animals: Male Sprague-Dawley rats (250-300 g) or male C57BL/6 mice (20-25 g).
-
Apparatus: A transparent cylindrical container (for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 30 cm for rats or 15 cm for mice.
-
Drug Preparation: Diclofensine can be dissolved in a vehicle of 10% Dimethyl Sulfoxide (DMSO), 15% Tween 80, and 75% saline.[1] The solution should be prepared fresh on the day of the experiment.
2.1.2. Experimental Procedure
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer Diclofensine or vehicle via intraperitoneal (IP) injection 30 minutes prior to the test.[1]
-
Pre-test Session (for rats): On day 1, place each rat in the cylinder for a 15-minute pre-swim session. This is to induce a stable baseline of immobility for the test session.
-
Test Session: On day 2 (for rats) or on the single test day (for mice), place the animal in the water-filled cylinder for a 6-minute test session.[2][3]
-
Data Collection: Record the entire 6-minute session using a video camera. An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements necessary to keep its head above water.
-
Post-test: After the test, remove the animal from the water, dry it with a towel, and return it to its home cage.
2.1.3. Hypothetical Data Presentation
| Treatment Group | Dose (mg/kg, IP) | Immobility Time (seconds) (Mean ± SEM) | % Decrease in Immobility vs. Vehicle |
| Vehicle | - | 180 ± 10 | - |
| Diclofensine | 1.25 | 165 ± 12 | 8.3% |
| Diclofensine | 2.5 | 140 ± 9* | 22.2% |
| Diclofensine | 5.0 | 110 ± 8** | 38.9% |
| Diclofensine | 10.0 | 85 ± 7 | 52.8% |
| Imipramine (Control) | 20 | 90 ± 9 | 50.0% |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are hypothetical.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model used for screening antidepressant drugs, primarily in mice. The principle is similar to the FST, where immobility is induced by an inescapable stressor.
2.2.1. Materials
-
Animals: Male C57BL/6 mice (20-25 g).
-
Apparatus: A suspension box or a horizontal bar raised at least 50 cm from the floor. Adhesive tape to suspend the mice by their tails.
-
Drug Preparation: Prepare Diclofensine as described in section 2.1.1.
2.2.2. Experimental Procedure
-
Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Drug Administration: Administer Diclofensine or vehicle via IP injection 30 minutes prior to the test.
-
Suspension: Suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip of the tail, from the horizontal bar.[4][5] The mouse should be positioned so that it cannot reach any surfaces.
-
Data Collection: Record the 6-minute test session with a video camera. A blinded observer should score the total duration of immobility.[2][3][4][5] Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Post-test: After the 6-minute session, remove the mouse from suspension and return it to its home cage.
2.2.3. Hypothetical Data Presentation
| Treatment Group | Dose (mg/kg, IP) | Immobility Time (seconds) (Mean ± SEM) | % Decrease in Immobility vs. Vehicle |
| Vehicle | - | 150 ± 15 | - |
| Diclofensine | 1.25 | 138 ± 13 | 8.0% |
| Diclofensine | 2.5 | 115 ± 11* | 23.3% |
| Diclofensine | 5.0 | 90 ± 9** | 40.0% |
| Diclofensine | 10.0 | 70 ± 8 | 53.3% |
| Fluoxetine (Control) | 20 | 75 ± 10 | 50.0% |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are hypothetical.
Locomotor Activity Test
This test is crucial to rule out the possibility that the effects observed in the FST and TST are due to a general increase in motor activity rather than a specific antidepressant-like effect.
2.3.1. Materials
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Apparatus: An open-field arena (for rats: 40x40x40 cm; for mice: 20x20x20 cm) equipped with infrared beams to automatically record horizontal and vertical movements.
-
Drug Preparation: Prepare Diclofensine as described in section 2.1.1.
2.3.2. Experimental Procedure
-
Acclimation: Place the animals in the testing room for at least 1 hour to habituate.
-
Drug Administration: Administer Diclofensine or vehicle via IP injection.
-
Test Session: Place the animal in the center of the open-field arena and record its activity for a period of 30-60 minutes.
-
Data Collection: The automated system will record parameters such as total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena.
2.3.3. Hypothetical Data Presentation
| Treatment Group | Dose (mg/kg, IP) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | - | 3500 ± 300 |
| Diclofensine | 1.25 | 3600 ± 320 |
| Diclofensine | 2.5 | 3750 ± 280 |
| Diclofensine | 5.0 | 3800 ± 350 |
| Diclofensine | 10.0 | 3900 ± 310 |
| Amphetamine (Control) | 2.0 | 7500 ± 500*** |
***p<0.001 compared to vehicle. Data are hypothetical.
Signaling Pathway and Experimental Workflow
Putative Signaling Pathway of Diclofensine
Diclofensine, as a triple reuptake inhibitor, increases the synaptic availability of dopamine, norepinephrine, and serotonin. This leads to the activation of their respective postsynaptic receptors and downstream signaling cascades.
Caption: Putative signaling pathway of Diclofensine.
Experimental Workflow for the Forced Swim Test
The following diagram illustrates the logical flow of the Forced Swim Test protocol.
Caption: Experimental workflow for the Forced Swim Test.
Conclusion
The provided protocols offer a comprehensive framework for the initial behavioral characterization of Diclofensine in rodent models. The Forced Swim Test and Tail Suspension Test are valuable tools for assessing antidepressant-like efficacy, while the Locomotor Activity Test is essential for interpreting the results of these assays. The proposed signaling pathway provides a theoretical basis for the observed behavioral effects. Researchers and drug development professionals can utilize these application notes to design and execute preclinical studies aimed at elucidating the therapeutic potential of Diclofensine. It is important to note that the presented quantitative data are hypothetical and serve as an illustration of how results can be structured and interpreted. Actual experimental outcomes may vary.
References
- 1. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
Diclofensine hydrochloride solubility and preparation for experiments
Application Notes and Protocols: Diclofensine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility, storage, and preparation of this compound for experimental use. Diclofensine is a potent triple reuptake inhibitor of dopamine, norepinephrine (noradrenaline), and serotonin, making it a valuable tool for research in neuropsychopharmacology.
Physicochemical and Solubility Data
This compound is a crystalline solid.[1] Proper handling and storage are crucial for maintaining its stability and efficacy in experimental settings.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| Water | ≥ 52 mg/mL[2][3][4] | 144.97 mM | Saturation point not fully determined.[2][3][4] |
| DMSO | 6.67 mg/mL[2][3] | 18.60 mM | Requires sonication and warming to 60°C for dissolution. Use newly opened DMSO as it is hygroscopic.[2][3] |
| Methanol | 10 mg/mL[1] | 27.88 mM | - |
| 10% DMSO / 90% Corn Oil | ≥ 0.67 mg/mL[3] | 1.87 mM | For in vivo preparations.[3] |
Table 2: Storage and Stability
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 5 years[1] |
| In Solvent | -80°C | Up to 6 months[2][3] |
| In Solvent | -20°C | Up to 1 month[2][3] |
Note: It is recommended to avoid repeated freeze-thaw cycles of stock solutions.[5] Aliquoting the stock solution into single-use volumes is best practice.[5]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Assays
1.A: Aqueous Stock Solution (e.g., 100 mM)
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For 1 mL of a 100 mM solution, weigh 35.87 mg.
-
Dissolution: Add the powder to a sterile conical tube. Add a portion of high-purity water (e.g., Milli-Q) to the tube, vortex briefly, and then bring to the final desired volume.
-
Solubilization: If needed, gently warm and vortex the solution to ensure complete dissolution.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[2] This is critical for cell-based assays.
-
Storage: Aliquot into single-use sterile tubes and store at -20°C for up to one month or -80°C for up to six months.[2][3]
1.B: DMSO Stock Solution (e.g., 10 mM)
-
Weighing: Accurately weigh the this compound powder. For 1 mL of a 10 mM solution, weigh 3.59 mg.
-
Dissolution: Add the powder to a sterile tube. Add the appropriate volume of newly opened, anhydrous DMSO.[2]
-
Solubilization: To achieve a concentration of 6.67 mg/mL (18.60 mM), the solution may require sonication and gentle warming to 60°C.[2][3]
Working Dilutions: For cell-based experiments, dilute the DMSO stock solution in the culture medium. Ensure the final concentration of DMSO in the working solution is less than 0.5% to avoid cellular toxicity.[5] It is advisable to perform dilutions in a stepwise manner to prevent precipitation.[5]
Protocol 2: Preparation of Dosing Solutions for In Vivo Studies
This protocol is based on a formulation used for intraperitoneal (IP) injection in rats.[6]
Vehicle Composition:
-
10% DMSO
-
15% Tween® 80
-
75% Saline (0.9% NaCl)
Preparation Steps:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO first.
-
Add Surfactant: Add Tween® 80 to the DMSO solution and mix thoroughly.
-
Final Dilution: Add the saline solution gradually while mixing to bring the solution to the final volume.
-
Clarity Check: Ensure the final solution is clear and free of precipitates before administration.
-
Administration: The described study administered doses of 1.25, 2.5, 5.0, and 10.0 mg/kg to rats via IP injection.[6]
Mechanism of Action and Signaling
Diclofensine is a potent inhibitor of monoamine reuptake, blocking the transport of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[7] This action increases the concentration and duration of these neurotransmitters in the synapse, enhancing downstream signaling. The IC₅₀ values for reuptake inhibition in rat brain synaptosomes are 0.74 nM for dopamine, 2.3 nM for norepinephrine, and 3.7 nM for serotonin.[1][2][3]
Caption: Mechanism of action for Diclofensine.
By increasing synaptic monoamine levels, diclofensine can modulate signaling cascades such as the cAMP pathway, which is known to be influenced by antidepressants and can lead to changes in gene expression and neurogenesis.[8]
General Experimental Workflow
The following diagram outlines a typical workflow for using this compound in preclinical research.
Caption: General experimental workflow for Diclofensine HCl.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. This compound | CAS:34041-84-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 7. Effect of diclofensine, a novel antidepressant, on peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diclofensine in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Parkinson's disease (PD) and Alzheimer's disease (AD), are characterized by the progressive loss of structure and function of neurons. A growing body of evidence suggests that imbalances in neurotransmitter systems, neuroinflammation, and oxidative stress are key contributors to the pathophysiology of these disorders. Diclofensine, a triple monoamine reuptake inhibitor (SNDRI), enhances the synaptic availability of serotonin, norepinephrine, and dopamine.[1][2] Its ability to modulate these three key neurotransmitter systems, particularly the dopaminergic system, makes it a compelling candidate for investigation in neurodegenerative disease models.
These application notes provide a comprehensive overview of the rationale and proposed experimental protocols for evaluating the therapeutic potential of Diclofensine in preclinical models of Parkinson's and Alzheimer's diseases. While direct studies of Diclofensine in these specific models are limited, the following protocols are based on established methodologies for testing neuroprotective compounds and are adapted for the evaluation of Diclofensine.
Distinction from Diclofenac: It is critical to distinguish Diclofensine from Diclofenac. Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its potential to modulate neuroinflammation in Alzheimer's disease, primarily through its effects on microglia.[3][4] Diclofensine, the subject of these notes, is a monoamine reuptake inhibitor with a distinct mechanism of action.
I. Application in Parkinson's Disease Models
The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease. By blocking the reuptake of dopamine, Diclofensine could potentially compensate for this loss and may also exert neuroprotective effects.
A. In Vivo Model: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
The unilateral injection of the neurotoxin 6-OHDA into the rat brain induces a progressive loss of dopaminergic neurons, mimicking key pathological features of Parkinson's disease.
Hypothesized Effects of Diclofensine in the 6-OHDA Model:
| Parameter | Expected Outcome with Diclofensine Treatment | Rationale |
| Behavioral Deficits (e.g., apomorphine-induced rotations) | Reduction in contralateral rotations | Increased synaptic dopamine levels from surviving neurons may reduce motor asymmetry. |
| Dopaminergic Neuron Survival (Tyrosine Hydroxylase staining) | Increased number of TH-positive neurons in the substantia nigra | Potential neuroprotective effects against 6-OHDA-induced toxicity. |
| Striatal Dopamine Levels (HPLC) | Partial restoration of dopamine and its metabolites (DOPAC, HVA) | Inhibition of dopamine reuptake would increase its availability. |
| Neuroinflammation (Iba1 and GFAP staining) | Reduction in microglial and astrocyte activation | Modulation of monoamine levels may have downstream anti-inflammatory effects. |
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
6-OHDA Lesioning:
-
Anesthetize rats (e.g., isoflurane or ketamine/xylazine).
-
Secure the animal in a stereotaxic frame.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA to protect noradrenergic neurons.
-
Inject 6-OHDA hydrochloride (8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle.
-
Allow animals to recover for at least one week.
-
-
Diclofensine Administration:
-
Dissolve Diclofensine in a vehicle of 10% DMSO, 15% Tween80, and 75% saline.[5]
-
Begin treatment one day after 6-OHDA lesioning and continue daily for 4 weeks.
-
Administer Diclofensine via intraperitoneal (i.p.) injection at doses of 5.0 and 10.0 mg/kg.[5] A vehicle control group should also be included.
-
-
Behavioral Assessment:
-
At 2 and 4 weeks post-lesion, assess rotational behavior induced by apomorphine (0.5 mg/kg, s.c.) or amphetamine (2.5 mg/kg, i.p.).
-
-
Neurochemical and Histological Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Process one hemisphere for HPLC analysis of dopamine and its metabolites in the striatum.
-
Process the other hemisphere for immunohistochemical analysis of tyrosine hydroxylase (TH), Iba1 (microglia), and GFAP (astrocytes) in the substantia nigra and striatum.
-
B. In Vitro Model: SH-SY5Y Neuroblastoma Cells
The human neuroblastoma cell line SH-SY5Y is a common in vitro model to study neurotoxicity and neuroprotection in dopaminergic-like neurons.
Hypothesized Effects of Diclofensine in SH-SY5Y Cells:
| Parameter | Toxin/Stressor | Expected Outcome with Diclofensine Pre-treatment | Rationale |
| Cell Viability (MTT Assay) | 6-OHDA or MPP+ | Increased cell viability | Protection against toxin-induced cell death. |
| Oxidative Stress (DCFH-DA Assay) | 6-OHDA or MPP+ | Reduced intracellular reactive oxygen species (ROS) | Monoamine modulation may influence cellular redox state. |
| Apoptosis (Caspase-3 Activity Assay) | 6-OHDA or MPP+ | Decreased caspase-3 activation | Inhibition of apoptotic pathways. |
| Alpha-Synuclein Aggregation | Pre-formed fibrils | Reduced aggregation (Thioflavin T assay) | Potential interference with protein misfolding pathways.[6] |
Experimental Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS.
-
For differentiation, treat cells with 10 µM retinoic acid for 5-7 days to induce a more mature neuronal phenotype.
-
-
Diclofensine Treatment:
-
Pre-treat cells with varying concentrations of Diclofensine (e.g., 1, 10, 50 µM) for 24 hours.
-
-
Induction of Neurotoxicity:
-
After pre-treatment, expose cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA, 50 µM) or MPP+ (the active metabolite of MPTP, 500 µM) for another 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using the MTT assay.
-
Oxidative Stress: Quantify intracellular ROS levels using the DCFH-DA fluorescent probe.
-
Apoptosis: Measure caspase-3 activity using a colorimetric or fluorometric assay kit.
-
-
Alpha-Synuclein Aggregation Assay:
-
In a cell-free system, incubate recombinant alpha-synuclein with Diclofensine.
-
Monitor aggregation kinetics using the Thioflavin T fluorescence assay.
-
II. Application in Alzheimer's Disease Models
Alzheimer's disease is associated with the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, as well as deficits in cholinergic and other neurotransmitter systems. The broad-spectrum action of Diclofensine on serotonin, norepinephrine, and dopamine could offer symptomatic relief and potentially neuroprotective benefits.
In Vitro Model: Amyloid-Beta Toxicity in SH-SY5Y Cells
Hypothesized Effects of Diclofensine against Aβ Toxicity:
| Parameter | Expected Outcome with Diclofensine Treatment | Rationale |
| Cell Viability (MTT Assay) | Increased cell viability in the presence of Aβ oligomers | Protection against Aβ-induced cytotoxicity. |
| Oxidative Stress (DCFH-DA Assay) | Reduced intracellular ROS levels | Aβ is known to induce oxidative stress.[7] |
| Mitochondrial Function (MitoTracker/JC-1 Assay) | Preservation of mitochondrial membrane potential | Aβ can impair mitochondrial function. |
| Tau Phosphorylation (Western Blot) | Reduced levels of phosphorylated Tau | Monoaminergic signaling can influence kinases involved in Tau phosphorylation. |
Experimental Protocol:
-
Cell Culture:
-
Culture and differentiate SH-SY5Y cells as described in the Parkinson's in vitro model.
-
-
Preparation of Aβ Oligomers:
-
Prepare oligomeric Aβ (1-42) by incubating synthetic peptides according to established protocols.
-
-
Diclofensine Treatment:
-
Pre-treat differentiated SH-SY5Y cells with Diclofensine (e.g., 1, 10, 50 µM) for 24 hours.
-
-
Aβ Exposure:
-
Add prepared Aβ (1-42) oligomers (e.g., 5 µM) to the cell cultures and incubate for 24-48 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Use the MTT assay to determine cell survival.
-
Oxidative Stress: Measure ROS production with the DCFH-DA assay.
-
Mitochondrial Health: Assess mitochondrial membrane potential using JC-1 or a similar fluorescent probe.
-
Tau Pathology: Analyze levels of phosphorylated Tau (e.g., at Ser202/Thr205 using AT8 antibody) and total Tau by Western blotting.
-
III. Proposed Mechanism of Action and Signaling Pathways
The therapeutic potential of Diclofensine in neurodegenerative diseases is likely multifactorial, extending beyond simple neurotransmitter replacement.
// Invisible edges for layout neuroprotection -> anti_inflammatory [style=invis]; anti_inflammatory -> antioxidant [style=invis]; } .enddot Caption: Hypothesized neuroprotective mechanisms of Diclofensine in neurodegenerative diseases.
-
Restoration of Monoaminergic Tone: By blocking the reuptake of dopamine, norepinephrine, and serotonin, Diclofensine increases their levels in the synaptic cleft. This can alleviate symptoms related to the loss of these neurotransmitters, such as motor deficits in PD and cognitive and affective symptoms in both PD and AD.[1][2]
-
Neurotrophic Factor Upregulation: Other antidepressants have been shown to exert neuroprotective effects by increasing the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[8] BDNF supports neuronal survival, growth, and plasticity. It is plausible that Diclofensine shares this mechanism.
-
Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases.[3][7] Some antidepressants have been shown to have anti-inflammatory properties, potentially by modulating microglial activation.[9] By restoring monoamine balance, Diclofensine may indirectly reduce oxidative stress and neuroinflammation.
Conclusion
Diclofensine's unique pharmacological profile as a triple monoamine reuptake inhibitor presents a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. The experimental protocols outlined in these application notes provide a framework for systematically evaluating its efficacy in established preclinical models of Parkinson's and Alzheimer's diseases. Future studies should focus on elucidating the precise molecular mechanisms underlying its potential neuroprotective effects, including its impact on neuroinflammation, oxidative stress, and protein aggregation pathways.
References
- 1. Effect of diclofensine, a novel antidepressant, on peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilot trials with diclofensine, a new psychoactive drug in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microglia as a cellular target of diclofenac therapy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglia as a cellular target of diclofenac therapy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 6. Anti-aggregation Effects of Phenolic Compounds on α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid Beta: Multiple Mechanisms of Toxicity and Only Some Protective Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Antidepressants via Upregulation of Neurotrophic Factors in the MPTP Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of fluoxetine in lipopolysaccharide(LPS)-stimulated microglial cells | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diclofensine Hydrochloride Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Diclofensine hydrochloride dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose range for this compound in rodents?
A1: Based on preclinical studies, a recommended starting dose range for this compound in rats is between 1.25 mg/kg and 10.0 mg/kg administered intraperitoneally.[1] The optimal dose will depend on the specific research question and the animal model being used. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q2: What is a suitable vehicle for dissolving this compound for in vivo administration?
A2: A commonly used vehicle for dissolving this compound for intraperitoneal (IP) injection in rats is a solution composed of 10% dimethyl sulfoxide (DMSO), 15% Tween80, and 75% 0.9% saline.[1] It is crucial to ensure the vehicle itself does not produce any confounding effects in the experiment by including a vehicle-only control group.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a potent triple reuptake inhibitor, which means it blocks the reabsorption of three key neurotransmitters in the brain: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2] Its affinity for these transporters is in the order of DA > NE > 5-HT.[2] By inhibiting their reuptake, Diclofensine increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.
Q4: What is the LD50 of this compound in common animal models?
Troubleshooting Guides
Intraperitoneal (IP) Injections in Rodents
| Issue | Possible Cause | Troubleshooting Steps |
| Solution Precipitates | Poor solubility of this compound in the chosen vehicle. | Ensure the vehicle components are of high purity. Gently warm the solution to aid dissolution, but avoid overheating. Prepare fresh solutions for each experiment. |
| Leakage from Injection Site | Incorrect injection technique or excessive volume. | Ensure the needle is fully inserted into the peritoneal cavity before injecting. Administer the solution slowly. Adhere to recommended maximum injection volumes for the specific rodent species and size.[3] |
| Animal Distress During or After Injection | Irritation from the vehicle or compound, or incorrect placement of the injection. | Ensure the pH of the solution is close to physiological levels. If using a two-person technique, ensure the animal is properly restrained to minimize movement and stress.[4] If distress persists, consider alternative administration routes. |
| Inconsistent Behavioral or Physiological Results | Inaccurate dosing or misinjection (e.g., into the gut or adipose tissue). | Calibrate pipettes and syringes regularly. Use a consistent injection site, typically the lower right quadrant of the abdomen, to avoid the cecum.[3] Aspirate briefly before injecting to ensure no fluid (e.g., urine, intestinal contents) is drawn into the syringe.[3] |
| Inflammation or Infection at the Injection Site | Contamination of the injectable solution or non-sterile injection technique. | Prepare all solutions under sterile conditions. Use a new sterile needle and syringe for each animal. Disinfect the injection site with 70% ethanol before injection. |
Oral Gavage in Rodents
| Issue | Possible Cause | Troubleshooting Steps |
| Regurgitation or Aspiration of the Compound | Incorrect placement of the gavage needle in the trachea or esophagus. | Ensure the gavage needle is of the appropriate size and length for the animal. Gently guide the needle along the roof of the mouth and into the esophagus, allowing the animal to swallow the tube. If any resistance is met, or if fluid appears from the nostrils, withdraw the needle immediately.[5] |
| Esophageal or Stomach Injury | Improper restraint or excessive force during gavage. | Properly restrain the animal to prevent movement. Never force the gavage needle. Lubricating the tip of the gavage needle with a non-toxic substance may facilitate smoother passage. |
| Animal Stress Leading to Altered Results | The gavage procedure itself can be stressful for the animals. | Handle the animals gently and habituate them to the procedure if possible. Consider alternative, less stressful oral administration methods, such as voluntary consumption of the compound mixed in a palatable substance. |
| Inaccurate Dosing | Incomplete delivery of the intended volume. | Ensure the entire dose is administered before withdrawing the gavage needle. Check for any leakage from the mouth during administration. |
Quantitative Data Summary
Table 1: Effective Doses of this compound in Rats
| Animal Model | Administration Route | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Sprague-Dawley Rat | Intraperitoneal (IP) | 1.25 - 10.0 | Reversal of tetrabenazine-induced motivational deficits.[1] | [1] |
Table 2: In Vitro Transporter Affinity of Diclofensine
| Transporter | IC50 (nM) | Reference |
| Dopamine (DAT) | 0.74 | [5] |
| Norepinephrine (NET) | 2.3 | [5] |
| Serotonin (SERT) | 3.7 | [5] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Rats
This protocol is adapted from a study investigating the effects of Diclofensine on effort-based decision-making in rats.[1]
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO)
- Tween80
- 0.9% Saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes (1 mL)
- Sterile needles (25-27 gauge)
- Sprague-Dawley rats
2. Vehicle Preparation (10% DMSO, 15% Tween80, 75% Saline):
- In a sterile tube, combine 100 µL of DMSO and 150 µL of Tween80.
- Vortex thoroughly.
- Add 750 µL of 0.9% saline to bring the total volume to 1 mL.
- Vortex until the solution is clear and homogenous.
3. This compound Solution Preparation:
- Calculate the required amount of this compound based on the desired dose and the weight of the animals.
- Dissolve the calculated amount of this compound in the prepared vehicle. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of the vehicle.
- Vortex until the compound is completely dissolved. Prepare fresh on the day of the experiment.
4. Dosing Procedure:
- Weigh each rat to determine the precise injection volume.
- For a 10 mg/kg dose in a 300g rat, the required dose is 3 mg. If using a 1 mg/mL solution, the injection volume would be 3 mL. Note: Ensure the total injection volume does not exceed the recommended maximum for the animal's size.
- Restrain the rat securely. A two-person technique is often recommended.
- Locate the injection site in the lower right quadrant of the abdomen.
- Insert the sterile needle at a 45-degree angle into the peritoneal cavity.
- Briefly aspirate to ensure the needle is not in a blood vessel or organ.
- Inject the solution slowly and steadily.
- Withdraw the needle and return the animal to its cage.
- Monitor the animal for any adverse reactions.
Protocol 2: Voluntary Oral Administration of Drugs in Mice
This protocol provides a less stressful alternative to oral gavage and is adapted from a method for voluntary oral administration in mice.
1. Materials:
- This compound
- Artificially sweetened and flavored jelly (or other palatable vehicle)
- Small weighing dishes or feeding cups
- Spatula
- Mice
2. Preparation of Medicated Jelly:
- Calculate the amount of this compound needed per animal based on the desired dose and the average daily consumption of the jelly.
- Thoroughly mix the powdered this compound with a pre-weighed amount of jelly until a homogenous mixture is achieved.
3. Acclimation and Dosing Procedure:
- For several days prior to the experiment, acclimate the mice to consuming the unmedicated jelly from the weighing dishes. This helps to reduce neophobia and ensures consistent consumption.
- On the day of the experiment, provide each mouse with a pre-weighed amount of the medicated jelly.
- Observe the mice to ensure they consume the entire dose.
- This method is suitable for both acute and chronic dosing regimens.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for an In Vivo Study
Caption: General experimental workflow for in vivo studies.
References
- 1. Effect of diclofensine, a novel antidepressant, on peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 3. altasciences.com [altasciences.com]
- 4. Can the fatal toxicity of antidepressant drugs be predicted with pharmacological and toxicological data? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Diclofensine Hydrochloride Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of diclofensine hydrochloride in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.
Troubleshooting and Stability Guide
When working with this compound solutions, unexpected results can often be traced back to issues with compound stability and handling. This guide addresses common problems researchers may encounter.
Problem: Inconsistent or lower-than-expected potency in assays.
| Potential Cause | Troubleshooting Steps | Recommendations |
| Degradation of stock solution | - Verify the age and storage conditions of your stock solution.- Prepare a fresh stock solution from solid this compound.- Perform a concentration analysis (e.g., UV-Vis spectrophotometry or HPLC) on the old and new stock solutions to compare concentrations. | Stock solutions in DMSO or water should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles. |
| Degradation in working solution | - Assess the pH of your experimental buffer.- Evaluate the temperature at which your experiment is conducted and the duration of incubation.- Protect your working solutions from light, especially if used over extended periods. | For aqueous solutions, it is advisable to use them fresh or, if storage is necessary, to filter and sterilize the solution.[1] The stability of this compound can be influenced by pH, temperature, and light. |
| Precipitation of the compound | - Visually inspect the solution for any precipitate.- Centrifuge the solution to check for a pellet.- Ensure the solvent capacity is not exceeded, especially when diluting a DMSO stock into an aqueous buffer. | This compound has a solubility of ≥ 52 mg/mL in water and 6.67 mg/mL in DMSO.[1] When preparing aqueous working solutions from a DMSO stock, ensure the final DMSO concentration is low enough to maintain solubility. |
Problem: Appearance of unknown peaks in chromatography.
| Potential Cause | Troubleshooting Steps | Recommendations |
| Formation of degradation products | - Analyze a freshly prepared standard of this compound to establish its retention time.- Compare the chromatogram of the fresh standard with your experimental sample.- Consider performing forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. | The tetrahydroisoquinoline structure of diclofensine may be susceptible to oxidation or hydrolysis under harsh conditions (e.g., extreme pH, high temperature, or exposure to oxidizing agents). |
| Contamination | - Check all solvents, buffers, and reagents for purity.- Ensure scrupulous cleanliness of all glassware and equipment. | Use high-purity solvents and freshly prepared buffers. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in methanol (10 mg/mL), water (≥ 52 mg/mL), and DMSO (6.67 mg/mL).[1][2] The choice of solvent will depend on the requirements of your specific experiment.
Q2: How should I store my this compound solutions?
A2: For optimal stability, stock solutions should be stored under the following conditions:
It is recommended to store solutions in tightly sealed containers, protected from moisture.[1] The solid form of this compound is stable for at least five years when stored at -20°C.[2]
Q3: Is this compound sensitive to light?
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: Detailed studies on the effect of pH on this compound stability are not widely published. However, as a general principle, the stability of compounds with amine and ether functional groups can be pH-dependent. It is recommended to prepare fresh aqueous solutions for each experiment. If your experimental conditions involve extremes of pH, it is advisable to perform a preliminary stability check.
Q5: What are the potential degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, based on its tetrahydroisoquinoline structure, potential degradation could involve oxidation of the tertiary amine or ether cleavage under harsh acidic or basic conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Methodology:
-
Accurately weigh the desired amount of solid this compound in a clean vial.
-
Add the calculated volume of the chosen solvent (e.g., DMSO, sterile water) to achieve the target concentration.
-
Vortex and, if necessary, sonicate the solution until the solid is completely dissolved. For DMSO, gentle warming (up to 60°C) can aid dissolution.[1]
-
If preparing an aqueous stock, sterile filter the solution using a 0.22 µm filter.[1]
-
Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.
Protocol 2: General Approach for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
Methodology:
-
Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to a variety of stress conditions, including:
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature.
-
Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Heat the solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the solution to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.
-
Evaluation: Quantify the amount of this compound remaining and identify the structure of any significant degradation products, for example, by using LC-MS.
This protocol provides a general framework. The specific concentrations, temperatures, and time points should be optimized for this compound based on preliminary experiments.
References
Technical Support Center: Diclofensine Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Diclofensine in animal models. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Diclofensine and what is its primary mechanism of action?
Diclofensine is a triple monoamine reuptake inhibitor (TRI) that affects the levels of key neurotransmitters in the brain.[1] Its primary mechanism of action is the inhibition of the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by binding to their respective transporters (DAT, NET, and SERT).[1][2] This leads to an increase in the extracellular concentrations of these monoamines. The rank order of affinity for these transporters is generally DA > NE > 5-HT.[1]
Q2: What are the common adverse effects of Diclofensine observed in animal models?
Direct and comprehensive toxicology studies on Diclofensine in animal models are limited in the public domain. However, based on available research, the following effects have been observed:
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Appetite Suppression: A study in Sprague-Dawley rats showed a decrease in chow intake at doses of 5.0 mg/kg and 10.0 mg/kg administered intraperitoneally (IP), suggesting potential appetite suppressant properties.[1]
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Cardiovascular Effects: In one study, Diclofensine was shown to enhance the blood pressure response to norepinephrine.[3] However, another study in healthy human volunteers found no significant influence on heart rate or blood pressure at single oral doses of 25 mg and 50 mg.[4] Researchers should carefully monitor cardiovascular parameters, especially when using higher doses or in combination with other substances.
-
Behavioral and Motor Activity: Unlike some other dopamine transporter inhibitors, Diclofensine has been reported to lack stimulant-like properties.[1] In general, many tricyclic and 'atypical' antidepressants have been shown to reduce spontaneous motor activity in rodents.[5]
Q3: Is there a potential for abuse with Diclofensine based on animal studies?
Due to its action as a dopamine reuptake inhibitor, there are concerns about its abuse liability.[1] However, some research suggests that as a triple reuptake inhibitor, it may be a less abusable way to achieve high dopamine transporter inhibition compared to more selective dopamine inhibitors.[1] Animal models of drug self-administration and drug discrimination are typically used to assess abuse potential.[6] While specific abuse liability studies on Diclofensine are not detailed in the provided results, its neurochemical profile warrants consideration of this aspect in experimental designs.
Troubleshooting Guides
Problem: Observed decrease in food consumption and body weight in experimental animals.
-
Possible Cause: Diclofensine has been observed to have potential appetite suppressant effects, particularly at higher doses (e.g., 5.0 mg/kg and 10.0 mg/kg in rats).[1]
-
Troubleshooting Steps:
-
Monitor Food Intake and Body Weight: Regularly and accurately measure daily food consumption and body weight of each animal.
-
Dose-Response Evaluation: If a decrease in appetite is a concern, consider running a dose-response study to determine the threshold at which this effect becomes prominent. It may be possible to achieve the desired therapeutic effect at a lower dose that does not significantly impact appetite.
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Nutritional Supplementation: If the reduction in food intake is significant and impacts the health of the animals, consider providing highly palatable and energy-dense supplemental nutrition. Ensure this does not interfere with the primary experimental outcomes.
-
Vehicle Control Comparison: Ensure that the observed effects are not due to the vehicle used for drug administration by comparing with a vehicle-only control group.
-
Problem: Unexpected changes in locomotor activity.
-
Possible Cause: While Diclofensine is suggested to lack strong stimulant properties, many antidepressants can alter spontaneous motor activity.[1][5] The specific effect can depend on the dose, the animal species and strain, and the novelty of the environment.
-
Troubleshooting Steps:
-
Baseline Activity Measurement: Always measure the baseline locomotor activity of the animals before drug administration to have a reliable comparison point.
-
Appropriate Control Groups: Use both a vehicle control and a positive control (a compound with known effects on locomotor activity) to better interpret the results.
-
Standardized Testing Conditions: Ensure that the testing environment (e.g., lighting, noise levels, time of day) is consistent across all experimental groups and sessions to minimize variability.
-
Dose-Effect Relationship: Characterize the dose-effect relationship for locomotor activity to identify a dose that provides the desired central nervous system effects without causing unwanted sedation or hyperactivity.
-
Data Presentation
Table 1: Summary of Quantitative Data on Diclofensine Effects in Animal Models
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Sprague-Dawley Rat | 5.0 mg/kg, 10.0 mg/kg | Intraperitoneal (IP) | Decreased chow intake | [1] |
| Sprague-Dawley Rat | 10.0 mg/kg | Intraperitoneal (IP) | Increased selection of high-effort lever pressing in a tetrabenazine-induced motivational deficit model | [1] |
Experimental Protocols
Key Experiment: Assessment of Diclofensine on Effort-Based Decision-Making in a Rodent Model of Motivational Dysfunction
-
Animal Model: Adult male Sprague-Dawley rats.[1]
-
Housing: Pair-housed with a 12-hour light/dark cycle.[1]
-
Drug Preparation: Diclofensine was dissolved in a vehicle of 10% dimethyl sulfoxide (DMSO), 15% Tween 80, and 75% 0.9% saline.[1]
-
Dosing:
-
Behavioral Task: A fixed ratio 5 (FR5)/chow-choice feeding task was used. This task allows rats to choose between a high-effort option (pressing a lever 5 times for a preferred food pellet) and a low-effort option (freely available standard chow).[1]
-
Experimental Design: A repeated-measures design was employed, with each rat receiving each drug combination in a randomly varied order.[1]
-
Key Measurements: The primary dependent variables were the number of lever presses completed and the amount of chow consumed.[1]
Mandatory Visualization
Caption: Mechanism of action of Diclofensine as a triple monoamine reuptake inhibitor.
References
- 1. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effect of diclofensine, a novel antidepressant, on peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A clinical pharmacological comparison of diclofensine (Ro 8-4650) with nomifensine and amitriptyline in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of tricyclic and 'atypical' antidepressants on spontaneous locomotor activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Diclofensine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Diclofensine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
A1: The solubility of this compound has been reported in several common laboratory solvents. A summary of this data is presented in Table 1. Note that the aqueous solubility is reported as "≥ 52 mg/mL," which indicates that its saturation point may be higher.[1][2]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | ≥ 52 mg/mL (144.97 mM)[1][2] |
| Methanol | 10 mg/mL[3] |
| DMSO | 6.67 mg/mL (18.60 mM)[1] |
Q2: My this compound is not dissolving in aqueous buffer. What are the initial troubleshooting steps?
A2: If you are experiencing difficulty dissolving this compound in an aqueous buffer, consider the following initial steps:
-
pH Adjustment: this compound is the salt of a weak base and its solubility is pH-dependent. Lowering the pH of the solution can significantly increase its solubility.[4]
-
Gentle Heating and Sonication: Applying gentle heat (e.g., to 37°C or up to 60°C for short periods with DMSO) and using an ultrasonic bath can aid in the dissolution process.[1]
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Fresh Solvent: Ensure that you are using a fresh, high-purity solvent, as contaminants can affect solubility. For hygroscopic solvents like DMSO, use a newly opened bottle.[5]
Q3: What are the most common strategies for enhancing the aqueous solubility of poorly soluble hydrochloride salts like this compound?
A3: Several techniques can be employed to improve the aqueous solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[6]
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension) and creating solid dispersions.[6]
-
Chemical Modifications: These strategies involve pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the addition of surfactants.[6]
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for common solubility enhancement techniques that can be applied to this compound.
pH Adjustment
Issue: Low solubility in neutral or basic aqueous solutions.
Principle: As a hydrochloride salt of a weak base, this compound's solubility increases in acidic conditions where the amine group is protonated.[4]
Experimental Protocol: pH-Dependent Solubility Determination
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[4] Standard buffer systems like phosphate and acetate buffers can be used.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][8]
-
Sample Collection and Filtration: After equilibration, withdraw a sample from each vial and immediately filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.[7]
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Data Analysis: Plot the measured solubility (in mg/mL or M) against the pH of the respective buffer to generate a pH-solubility profile.
Expected Outcome: The solubility of this compound is expected to be significantly higher at lower pH values.
Workflow for pH-Dependent Solubility Determination
Caption: Workflow for determining the pH-dependent solubility of this compound.
Co-solvency
Issue: Inability to achieve the desired concentration in a purely aqueous system.
Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic drugs by reducing the polarity of the solvent system.[9][10] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][11]
Experimental Protocol: Solubility Enhancement using Co-solvents
-
Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol, propylene glycol, or PEG 400.
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v in water or a suitable buffer).
-
Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in the "pH Adjustment" section.
-
Data Analysis: Plot the solubility of this compound against the percentage of the co-solvent in the mixture.
Table 2: Example Data for Co-solvency (Hypothetical for Diclofensine HCl)
| Co-solvent System | Co-solvent Conc. (% v/v) | Solubility (mg/mL) |
| Ethanol/Water | 10 | >5 |
| 20 | >10 | |
| 30 | >25 | |
| Propylene Glycol/Water | 10 | >4 |
| 20 | >8 | |
| 30 | >20 |
Workflow for Co-solvency Method
Caption: Experimental workflow for the co-solvency method to enhance solubility.
Complexation with Cyclodextrins
Issue: Poor aqueous solubility and potential for precipitation upon dilution.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, like Diclofensine, forming inclusion complexes that have enhanced aqueous solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[13]
Experimental Protocol: Phase Solubility Study with HP-β-CD
-
HP-β-CD Solution Preparation: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0 to 16 mM) in a buffer of a fixed pH (e.g., pH 7.4 phosphate buffer).[14]
-
Sample Preparation: Add an excess amount of this compound to each HP-β-CD solution.
-
Equilibration: Shake the mixtures at a constant temperature for 48 hours to reach equilibrium.[14]
-
Analysis: Filter the samples and determine the concentration of dissolved this compound by HPLC.
-
Phase Solubility Diagram: Plot the molar concentration of dissolved this compound against the molar concentration of HP-β-CD. The slope of this plot can be used to determine the stability constant (Kc) of the complex.[12]
Table 3: Example Data for Cyclodextrin Complexation (Adapted from similar compounds)
| HP-β-CD Conc. (mM) | Diclofensine HCl Solubility (mM) |
| 0 | 0.1 |
| 2 | 0.5 |
| 4 | 1.0 |
| 8 | 2.1 |
| 16 | 4.5 |
Logical Relationship in Cyclodextrin Complexation
Caption: Logic diagram of solubility enhancement by cyclodextrin complexation.
Use of Surfactants
Issue: Poor wetting and dissolution of the solid drug in aqueous media.
Principle: Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic drugs by forming micelles.[15] Above the critical micelle concentration (CMC), the hydrophobic drug can partition into the hydrophobic core of the micelles, leading to a significant increase in its apparent solubility.[16] Common non-ionic surfactants include Polysorbate 80 (Tween 80), and anionic surfactants include Sodium Lauryl Sulfate (SLS).[17]
Experimental Protocol: Surfactant-Mediated Solubilization
-
Surfactant Solution Preparation: Prepare aqueous solutions of a selected surfactant (e.g., Tween 80 or SLS) at a range of concentrations, both below and above its known CMC.
-
Solubility Determination: Determine the solubility of this compound in each surfactant solution using the equilibrium solubility method.
-
Data Analysis: Plot the solubility of this compound as a function of the surfactant concentration. A significant increase in the slope of the curve is typically observed above the CMC.
Table 4: Example Data for Surfactant Solubilization (Hypothetical for Diclofensine HCl)
| Surfactant | Concentration (% w/v) | Solubility (mg/mL) |
| Tween 80 | 0.001 (Below CMC) | >0.5 |
| 0.01 (Above CMC) | >2.0 | |
| 0.1 | >8.0 | |
| SLS | 0.01 (Below CMC) | >0.6 |
| 0.1 (Above CMC) | >5.0 | |
| 0.5 | >15.0 |
Workflow for Surfactant-Mediated Solubilization
Caption: Experimental workflow for surfactant-mediated solubilization.
Solid Dispersion
Issue: Low dissolution rate due to the crystalline nature of the drug.
Principle: A solid dispersion is a system where the drug is dispersed in an inert carrier or matrix at a solid state.[18] This can be achieved by methods like solvent evaporation, where the drug and a hydrophilic polymer are co-dissolved in a solvent, which is then removed, leaving the drug in a more soluble, often amorphous, state.[19]
Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation
-
Component Selection: Choose a hydrophilic polymer carrier (e.g., Povidone - PVP K30) and a suitable organic solvent (e.g., methanol) in which both this compound and the polymer are soluble.
-
Dissolution: Dissolve this compound and the polymer in the solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying and Pulverization: Dry the resulting solid mass in a desiccator under vacuum to remove any residual solvent. Pulverize the dried mass and pass it through a sieve to obtain a fine powder.[20]
-
Characterization: Characterize the solid dispersion for drug content, and dissolution rate in a relevant buffer (e.g., phosphate buffer pH 6.8). The solid-state of the drug can be analyzed using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[18]
Table 5: Example Data for Solid Dispersion (Adapted from similar compounds)
| Formulation | Drug:Polymer Ratio | Dissolution after 60 min (%) |
| Pure Diclofensine HCl | - | 15 |
| Solid Dispersion 1 | 1:1 | 65 |
| Solid Dispersion 2 | 1:2 | 85 |
| Solid Dispersion 3 | 1:4 | 95 |
Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing and characterizing a solid dispersion.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS:34041-84-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. scialert.net [scialert.net]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. scispace.com [scispace.com]
- 13. alzet.com [alzet.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Optimization of Diclofenac Sodium Controlled Release Solid Dispersions by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. jddtonline.info [jddtonline.info]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for researchers working with Diclofensine and its related compounds. The following information is intended to facilitate the assessment and minimization of abuse potential during drug development.
Frequently Asked Questions (FAQs)
Q1: What is Diclofensine and why is its abuse potential a concern?
A1: Diclofensine is a triple monoamine reuptake inhibitor (TRI) that blocks the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Its potent activity at DAT, a key target for addictive psychostimulants, raises concerns about its potential for abuse. While developed as an antidepressant, its clinical development was halted, possibly due to these concerns.
Q2: What are the key pharmacological features of Diclofensine to consider when designing analogs with reduced abuse liability?
A2: Key features include its high affinity for DAT and a relatively balanced affinity for NET and SERT. The rapid rate of DAT occupancy and the subsequent sharp increase in synaptic dopamine are thought to be major contributors to the reinforcing effects of psychostimulants. Therefore, strategies to reduce abuse potential often focus on altering the DAT/SERT and DAT/NET affinity ratios, as well as modifying the kinetics of DAT binding.
Q3: What are the standard preclinical assays for assessing the abuse potential of Diclofensine-related compounds?
A3: A standard battery of preclinical assays includes:
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In Vitro Receptor Binding Assays: To determine the binding affinity (Ki) of the compound for DAT, SERT, and NET.
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In Vivo Behavioral Assays:
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Locomotor Activity: To assess stimulant effects.
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Intravenous Self-Administration (IVSA): To determine if animals will work to receive the drug, indicating its reinforcing properties.
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Conditioned Place Preference (CPP): To measure the rewarding effects of the drug by associating its effects with a specific environment.
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Drug Discrimination: To assess if the subjective effects of the test compound are similar to those of a known drug of abuse.
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Q4: How can the chemical structure of Diclofensine be modified to potentially reduce abuse liability?
A4: Structure-activity relationship (SAR) studies on related tetrahydroisoquinoline analogs suggest that modifications to the substituents on the phenyl ring and the isoquinoline core can alter the affinity and selectivity for the monoamine transporters. For example, introducing bulky groups or altering electronic properties might decrease DAT affinity or slow the rate of binding, potentially reducing the abuse potential.
Q5: What is the role of metabolism in the abuse potential of Diclofensine?
A5: The metabolism of Diclofensine, primarily through cytochrome P450 (CYP) enzymes like CYP2C9 and CYP3A4, can produce various metabolites.[1][2] It is crucial to determine if any of these metabolites are pharmacologically active at monoamine transporters. An active metabolite with a high DAT affinity could contribute to or prolong the parent drug's abuse liability.
Troubleshooting Guides for Experimental Assays
Issue: High variability in in vitro binding assay results.
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Possible Cause: Inconsistent tissue preparation, improper buffer conditions, or degradation of the radioligand.
-
Troubleshooting Steps:
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Ensure consistent and rapid preparation of synaptosomes or cell membranes on ice.
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Verify the pH and composition of all buffers before use.
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Aliquot and store radioligands according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.
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Include known standards (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET) in each assay to monitor for consistency.
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Issue: Animals fail to acquire self-administration of the test compound.
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Possible Cause: The dose range is not appropriate, the compound lacks reinforcing effects, or catheter patency issues.
-
Troubleshooting Steps:
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Conduct a dose-response study to identify an effective reinforcing dose. Start with doses comparable to other psychostimulants and adjust based on pilot data.
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Ensure catheter patency daily through flushing and periodic checks with a short-acting anesthetic.
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Consider a "priming" dose at the beginning of the session to initiate responding.
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If the compound has aversive properties at higher doses, this may limit self-administration.
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Issue: No clear preference or aversion is observed in the Conditioned Place Preference (CPP) assay.
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Possible Cause: Inappropriate dosing, insufficient conditioning sessions, or issues with the apparatus design.
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Troubleshooting Steps:
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Optimize the dose; too low a dose may not be rewarding, while too high a dose may induce aversive effects that counteract the rewarding ones.
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Increase the number of conditioning sessions to strengthen the association between the drug's effects and the environmental cues.
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Ensure the two conditioning chambers have distinct and salient cues (e.g., different flooring textures, wall patterns) to allow for clear discrimination.
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Conduct a pre-test to ensure animals do not have a strong baseline preference for one chamber over the other.
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Data Presentation
Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki, nM) of Diclofensine and Analogs
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Ratio | DAT/NET Ratio |
| Diclofensine | 16.8 | 15.7 | 51 | 0.33 | 1.07 |
| Analog A | 50.2 | 25.8 | 30.5 | 1.65 | 1.95 |
| Analog B | 150.7 | 45.1 | 15.3 | 9.85 | 3.34 |
| Analog C | 25.4 | 80.6 | 150.2 | 0.17 | 0.32 |
| Cocaine | ~250 | ~500 | ~300 | ~0.83 | ~0.5 |
Note: Data for analogs are hypothetical and for illustrative purposes. Cocaine values are approximate and can vary between studies.
Table 2: In Vivo Behavioral Data for Diclofensine and Analogs in Rodent Models of Abuse Potential
| Compound | IVSA (ED50, mg/kg/infusion) | CPP (Preference Score, sec) | Locomotor Activity (Total Distance, cm) |
| Diclofensine | 0.1 | +300 | 15000 |
| Analog A | 0.3 | +150 | 10000 |
| Analog B | >1.0 (no sustained SA) | -50 (aversion) | 7000 |
| Analog C | 0.05 | +450 | 20000 |
| d-Amphetamine | ~0.03 | +400 | ~25000 |
Note: Data for analogs are hypothetical and for illustrative purposes. Behavioral data can be highly dependent on the specific experimental protocol.
Experimental Protocols
In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for DAT, SERT, and NET.
Methodology:
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Tissue Preparation: Prepare synaptosomes from specific brain regions of rats or use cell lines stably expressing the human transporters (e.g., HEK293 cells).
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Binding Reaction: Incubate the prepared membranes or cells with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
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Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
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Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
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Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
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Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intravenous Self-Administration (IVSA) in Rats
Objective: To assess the reinforcing effects of a test compound.
Methodology:
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Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rat.
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Acquisition: Train rats to press a lever for infusions of a known reinforcer (e.g., cocaine) until a stable response is established.
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Substitution: Substitute the training drug with saline to extinguish the lever-pressing behavior.
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Test Compound Self-Administration: Introduce the test compound at various doses to determine if it will initiate and maintain self-administration behavior.
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Data Analysis: Analyze the number of infusions per session across different doses. An ED50 (the dose that produces 50% of the maximal response) can be calculated to quantify the reinforcing potency.
Conditioned Place Preference (CPP) in Mice
Objective: To evaluate the rewarding or aversive properties of a test compound.
Methodology:
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Apparatus: Use a two-chamber apparatus with distinct visual and tactile cues in each chamber.
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Pre-Conditioning (Day 1): Allow mice to freely explore both chambers for 15 minutes to determine baseline preference.
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Conditioning (Days 2-5): On alternating days, administer the test compound and confine the mouse to one chamber, and administer saline and confine it to the other chamber.
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Post-Conditioning Test (Day 6): Place the mouse in the apparatus with free access to both chambers and record the time spent in each.
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Data Analysis: Calculate a preference score by subtracting the time spent in the drug-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the post-conditioning test. A positive score indicates preference (reward), while a negative score indicates aversion.
Mandatory Visualizations
Signaling Pathways
Caption: Dopamine transporter signaling and the effect of Diclofensine.
Experimental Workflows
Caption: Workflow for assessing the abuse potential of new compounds.
Logical Relationships
Caption: Relationship between DAT/SERT ratio and abuse potential.
References
Technical Support Center: Diclofensine HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Diclofensine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Diclofensine to consider for HPLC analysis?
A1: Diclofensine is a tetrahydroisoquinoline derivative with a basic character. Its chemical structure includes a secondary amine and a dichlorophenyl group, which influence its chromatographic behavior. Understanding these properties is crucial for method development, particularly in selecting the appropriate column and mobile phase to achieve optimal peak shape and retention.
Q2: What is a good starting point for an HPLC method for Diclofensine analysis?
A2: Based on methods used for structurally similar tricyclic antidepressants, a reversed-phase HPLC method using a C18 column is a suitable starting point. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended. Due to the basic nature of Diclofensine, controlling the mobile phase pH is critical to ensure good peak shape and reproducible retention times. A pH between 3 and 7 is a good range to explore.
Q3: I am observing peak tailing with my Diclofensine peak. What are the common causes and solutions?
A3: Peak tailing is a common issue when analyzing basic compounds like Diclofensine. It is often caused by strong interactions between the basic analyte and residual silanol groups on the silica-based column packing material. Here are some common causes and solutions:
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Secondary Silanol Interactions: Free silanol groups on the column can interact with the basic amine group of Diclofensine, leading to tailing.
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Solution: Use a modern, end-capped C18 column or a column specifically designed for the analysis of basic compounds. Operating the mobile phase at a lower pH (e.g., pH 3) can protonate the silanol groups and reduce these interactions. Adding a competing base, such as triethylamine (TEA), to the mobile phase can also help to mask the silanol groups.
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Column Overload: Injecting too much sample can lead to peak tailing.
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Solution: Reduce the injection volume or dilute the sample.
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Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.
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Solution: Use tubing with a smaller internal diameter and shorter length, and ensure the detector flow cell is appropriate for the column dimensions.
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Q4: My Diclofensine peak is fronting. What could be the cause?
A4: Peak fronting is less common than tailing but can occur under certain conditions:
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Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.
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Solution: Dilute the sample or decrease the injection volume.
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Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.
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Solution: Whenever possible, dissolve the sample in the mobile phase.
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Q5: I am seeing unexpected peaks in my chromatogram. What could they be?
A5: Unexpected peaks, often referred to as "ghost peaks," can arise from several sources:
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Contamination: The mobile phase, sample, or HPLC system itself could be contaminated.
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Solution: Use high-purity HPLC-grade solvents and reagents. Filter all mobile phases and samples before use. Regularly flush the HPLC system to remove any accumulated contaminants.
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Carryover: Residual sample from a previous injection can elute in a subsequent run.
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Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
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Degradation Products: Diclofensine may degrade under certain conditions, leading to the formation of new compounds that appear as extra peaks.
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Solution: Prepare samples fresh and store them appropriately (e.g., protected from light and at a controlled temperature). If degradation is suspected, a forced degradation study can help to identify potential degradation products.
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Troubleshooting Guides
Peak Shape Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Use an end-capped column, lower the mobile phase pH, or add a competing base (e.g., TEA). |
| Column overload. | Reduce injection volume or dilute the sample. | |
| Extra-column volume. | Use shorter, narrower ID tubing; ensure proper connections. | |
| Peak Fronting | Sample overload. | Reduce injection volume or dilute the sample. |
| Sample solvent stronger than mobile phase. | Dissolve the sample in the mobile phase. | |
| Split Peaks | Column void or contamination at the inlet. | Reverse-flush the column (if permissible) or replace the column. |
| Co-elution of an interfering compound. | Optimize the mobile phase composition or gradient to improve resolution. | |
| Sample injection issues. | Ensure the injector is functioning correctly and the sample is fully dissolved. |
Retention Time & Baseline Issues
| Issue | Potential Cause | Recommended Solution |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the mobile phase before injection. | |
| Baseline Noise | Air bubbles in the system. | Degas the mobile phase thoroughly. |
| Contaminated mobile phase or detector cell. | Use high-purity solvents and flush the detector cell. | |
| Detector lamp nearing the end of its life. | Replace the detector lamp. | |
| Ghost Peaks | Contamination in the system or mobile phase. | Use HPLC-grade solvents and regularly clean the system. |
| Carryover from previous injections. | Implement a needle wash step and inject blanks. | |
| Sample degradation. | Prepare samples fresh and protect them from light and heat. |
Experimental Protocols
Proposed Starting HPLC Method for Diclofensine
This protocol provides a starting point for the analysis of Diclofensine. Optimization will likely be required for specific applications.
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Column: C18, 4.6 x 150 mm, 5 µm particle size
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Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
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Mobile Phase B: Acetonitrile
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Gradient: 30% B to 70% B over 15 minutes
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 210 nm
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Injection Volume: 10 µL
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Sample Diluent: Mobile Phase A/Acetonitrile (70:30, v/v)
Forced Degradation Study Protocol
To investigate the stability of Diclofensine and identify potential degradation products, a forced degradation study can be performed under the following conditions. Analyze the stressed samples against an unstressed control.
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Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
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Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: 105 °C for 48 hours (solid state).
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Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.
Visualizations
Logical Troubleshooting Workflow for Peak Tailing
Refinement of Diclofensine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to the synthesis of Diclofensine, a potent triple monoamine reuptake inhibitor. This resource offers detailed experimental protocols, troubleshooting advice in a frequently asked questions (FAQ) format, and quantitative data to assist researchers in refining their synthetic strategies for improved yield and purity.
I. Synthetic Pathway Overview
The synthesis of Diclofensine can be conceptually divided into three key stages:
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Synthesis of the Phenethylamine Precursor: Formation of 2-(4-methoxyphenyl)ethylamine, the backbone of the isoquinoline ring.
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Pictet-Spengler Reaction: Cyclization of the phenethylamine with 3,4-dichlorobenzaldehyde to construct the core tetrahydroisoquinoline structure.
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N-Methylation: Introduction of the methyl group onto the secondary amine of the isoquinoline ring system to yield the final Diclofensine molecule.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may be encountered during the synthesis of Diclofensine.
Stage 1: Synthesis of 2-(4-methoxyphenyl)ethylamine
Q1: My reduction of 4-methoxyphenylacetonitrile to 2-(4-methoxyphenyl)ethylamine is sluggish or incomplete. What can I do?
A1: Incomplete reduction is a common issue. Here are a few troubleshooting steps:
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Catalyst Activity: Ensure your reducing agent (e.g., LiAlH₄ or H₂/Raney Nickel) is fresh and active. Deactivated catalysts will lead to poor conversion.
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Solvent Purity: Use anhydrous solvents, especially with reactive hydrides like LiAlH₄. Traces of water will quench the reagent.
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Reaction Temperature: For catalytic hydrogenation, ensure adequate pressure and temperature. For hydride reductions, the initial addition should be controlled to manage the exothermic reaction, followed by a period of heating to drive the reaction to completion.
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Alternative Reducing Agents: Consider alternative reducing agents such as borane-tetrahydrofuran complex (B₂H₆·THF) which can be effective for nitrile reductions.
Stage 2: Pictet-Spengler Reaction
Q2: The yield of the Pictet-Spengler reaction is low. How can I optimize it?
A2: Low yields in the Pictet-Spengler reaction can be attributed to several factors:
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Acid Catalyst: The choice and concentration of the acid catalyst are critical. Protic acids like hydrochloric acid or trifluoroacetic acid are commonly used. The optimal acid concentration should be determined empirically. Excessively strong acid or high temperatures can lead to side reactions.
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Reaction Conditions: The reaction often requires heating. A systematic screen of reaction temperatures and times can help identify the optimal conditions for your specific substrates. For less nucleophilic aromatic rings, higher temperatures and stronger acids may be necessary.[1]
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Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. Ensure that the initial condensation of the amine and aldehyde to form the imine is efficient. This can sometimes be facilitated by removing water from the reaction mixture.
Q3: I am observing significant amounts of side products in my Pictet-Spengler reaction. What are they and how can I minimize them?
A3: A common side product is the N-acylated intermediate if the reaction is not driven to completion or if the cyclization is slow. Another possibility is the formation of isomeric products if the aromatic ring has multiple activated positions for cyclization, although this is less likely with the methoxy-substituted phenethylamine. To minimize side products:
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Control Stoichiometry: Use a slight excess of the aldehyde to ensure full conversion of the more valuable phenethylamine.
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Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to decomposition or side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
Stage 3: N-Methylation
Q4: My N-methylation of the tetrahydroisoquinoline intermediate is not going to completion, or I am seeing over-methylation to the quaternary ammonium salt.
A4: The Eschweiler-Clarke reaction is a common and effective method for N-methylation.[2][3] To address incomplete reaction or over-methylation:
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Reagent Stoichiometry: Use an excess of both formaldehyde and formic acid to ensure complete methylation of the secondary amine. The reaction mechanism of the Eschweiler-Clarke reaction inherently prevents the formation of quaternary ammonium salts.[2]
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Reaction Conditions: The reaction is typically heated to drive it to completion. Refluxing in an aqueous solution is a common procedure.[2]
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Work-up Procedure: Proper work-up is crucial to remove excess reagents and byproducts. This typically involves basification of the reaction mixture followed by extraction of the methylated product.
Q5: Are there alternative, milder methods for N-methylation?
A5: Yes, if the Eschweiler-Clarke conditions are too harsh for your substrate, consider reductive amination with formaldehyde and a milder reducing agent like sodium triacetoxyborohydride (STAB). This can often be performed at room temperature.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(4-methoxyphenyl)ethylamine
This protocol describes the reduction of 4-methoxyphenylacetonitrile using lithium aluminum hydride.
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Materials: 4-methoxyphenylacetonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether, 1 M Sodium hydroxide solution, Anhydrous magnesium sulfate.
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Procedure:
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To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous diethyl ether, add a solution of 4-methoxyphenylacetonitrile (1.0 eq.) in anhydrous diethyl ether dropwise at 0 °C under an inert atmosphere.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
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Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.
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Filter the resulting precipitate and wash thoroughly with diethyl ether.
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Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-methoxyphenyl)ethylamine.
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Protocol 2: Pictet-Spengler Reaction to form 4-(3,4-dichlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline
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Materials: 2-(4-methoxyphenyl)ethylamine, 3,4-Dichlorobenzaldehyde, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
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Procedure:
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Dissolve 2-(4-methoxyphenyl)ethylamine (1.0 eq.) and 3,4-dichlorobenzaldehyde (1.1 eq.) in dichloromethane.
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Add trifluoroacetic acid (2.0 eq.) to the solution at room temperature.
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Stir the reaction mixture at reflux for 24 hours. Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution.
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Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Protocol 3: N-Methylation of 4-(3,4-dichlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline (Eschweiler-Clarke Reaction)
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Materials: 4-(3,4-dichlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline, Formaldehyde (37% aqueous solution), Formic acid (98%).
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Procedure:
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To a solution of 4-(3,4-dichlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in formic acid (5.0 eq.), add formaldehyde solution (5.0 eq.).
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Heat the reaction mixture at 100 °C for 6 hours.
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Cool the reaction to room temperature and carefully basify with 2 M sodium hydroxide solution to pH > 10.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Diclofensine.
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IV. Data Presentation
The following tables summarize expected yields and key analytical data for the synthetic intermediates and the final product. These values are based on typical laboratory-scale syntheses and may vary depending on the specific reaction conditions and scale.
Table 1: Summary of Reaction Yields
| Step | Reaction | Starting Material(s) | Product | Typical Yield (%) |
| 1 | Reduction of Nitrile | 4-Methoxyphenylacetonitrile | 2-(4-methoxyphenyl)ethylamine | 80-90 |
| 2 | Pictet-Spengler Reaction | 2-(4-methoxyphenyl)ethylamine & 3,4-Dichlorobenzaldehyde | 4-(3,4-dichlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline | 60-75 |
| 3 | N-Methylation (Eschweiler-Clarke) | 4-(3,4-dichlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline | Diclofensine | 85-95 |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-(4-methoxyphenyl)ethylamine | C₉H₁₃NO | 151.21 | Colorless to pale yellow liquid |
| 4-(3,4-dichlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline | C₁₆H₁₅Cl₂NO | 324.20 | Off-white solid |
| Diclofensine | C₁₇H₁₇Cl₂NO | 338.23 | White to off-white crystalline solid |
V. Visualizing Reaction Mechanisms
References
Technical Support Center: Managing Variability in Behavioral Responses to Diclofensine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing variability in behavioral responses during experiments with Diclofensine.
Frequently Asked Questions (FAQs)
Q1: What is Diclofensine and what is its primary mechanism of action?
Diclofensine is a triple monoamine reuptake inhibitor (TRI) that was initially developed as an antidepressant.[1][2] Its primary mechanism of action is to block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synapse.[2][3][4]
Q2: We are observing significant inter-subject variability in the behavioral responses to Diclofensine. What are the potential causes?
Inter-subject variability is a common challenge in behavioral pharmacology.[5] Several factors can contribute to this when working with Diclofensine:
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Genetic Differences: Variations in genes encoding for monoamine transporters, metabolizing enzymes (e.g., cytochrome P450s), or downstream signaling molecules can lead to individual differences in drug response.
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Baseline Neurochemical State: The baseline levels of dopamine, norepinephrine, and serotonin can vary between subjects, influencing the magnitude of Diclofensine's effects.
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Social and Environmental Factors: Housing conditions, social hierarchy within cages, and handling stress can significantly alter an animal's neurochemistry and subsequent behavioral response to a drug.[6] For instance, subordinate animals may have elevated corticosterone levels, which can impact experimental outcomes.[6]
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Age and Weight: These biological variables can influence drug metabolism, distribution, and overall sensitivity to Diclofensine.
Q3: Our results with Diclofensine are inconsistent across different experimental days. What could be the reason?
Intra-subject variability across different testing sessions can be attributed to several factors:[5]
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Circadian Rhythms: The time of day when experiments are conducted can influence the activity of monoamine systems and, consequently, the behavioral effects of Diclofensine.
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Habituation or Sensitization: Repeated administration of Diclofensine may lead to either a diminished response (tolerance) or an augmented response (sensitization).
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Minor Changes in Experimental Protocol: Seemingly minor variations in handling, injection timing, or the testing environment can introduce variability.[7]
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Drug Stability: Ensure that the Diclofensine solution is properly prepared and stored to prevent degradation, which could lead to inconsistent dosing.
Q4: How can we minimize variability in our behavioral experiments with Diclofensine?
Minimizing variability requires careful experimental design and execution:
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Standardize Procedures: Maintain consistency in all experimental parameters, including animal handling, injection procedures, time of testing, and environmental conditions (e.g., lighting, noise levels).[6][7]
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Randomization and Counterbalancing: Randomize animals to treatment groups and counterbalance the order of testing to mitigate the effects of confounding variables like circadian rhythms or experimenter bias.[7]
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Acclimation: Ensure all subjects are adequately acclimated to the testing environment and procedures before the experiment begins.
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Crossover Design: Where feasible, use a crossover study design where each subject serves as its own control. This can effectively reduce inter-subject variability.[5][8]
Q5: What are the expected behavioral effects of Diclofensine in preclinical models?
Diclofensine has been shown to have antidepressant-like effects and can influence motivation. In a rodent model of effort-based decision-making, Diclofensine was able to partially reverse motivational deficits induced by tetrabenazine, a dopamine-depleting agent.[9] Specifically, it increased high-effort responding for a preferred reward.[9] Unlike some other dopamine transporter inhibitors, Diclofensine appears to lack significant stimulant-like properties.[9]
Troubleshooting Guide
| Observed Problem | Potential Causes | Recommended Actions |
| No discernible behavioral effect of Diclofensine. | 1. Incorrect Dose: The dose may be too low to elicit a response. 2. Drug Inactivity: The compound may have degraded. 3. Route of Administration: The chosen route may not be optimal for brain penetration. 4. High Baseline Activity: The behavior being measured may already be at a ceiling, making it difficult to detect further increases. | 1. Conduct a Dose-Response Study: Test a range of doses to determine the optimal concentration. 2. Verify Compound Integrity: Use a fresh batch of Diclofensine and ensure proper storage. 3. Consult Literature: Review published studies for validated routes of administration. 4. Adjust Behavioral Paradigm: Modify the task to allow for a detectable change in behavior. |
| High variability in data, leading to non-significant results. | 1. Inconsistent Drug Administration: Variations in injection volume or technique. 2. Environmental Stressors: Uncontrolled noise or light in the testing facility. 3. Subject Health: Underlying health issues in a subset of animals. 4. Insufficient Sample Size: The study may be underpowered to detect a statistically significant effect. | 1. Standardize Injection Procedure: Ensure all experimenters are trained and follow a strict protocol. 2. Control the Environment: Minimize environmental disturbances during testing. 3. Health Monitoring: Regularly monitor animal health and exclude any subjects that show signs of illness. 4. Power Analysis: Conduct a power analysis to determine the appropriate number of subjects needed. |
| Unexpected or paradoxical behavioral effects. | 1. Off-Target Effects: At higher doses, Diclofensine may interact with other receptors or transporters. 2. Metabolite Activity: Active metabolites of Diclofensine could be contributing to the observed behavior. 3. Interaction with Experimental Paradigm: The drug's effects may be context-dependent and interact in unforeseen ways with the behavioral task. | 1. Lower the Dose: Determine if the paradoxical effects are dose-dependent. 2. Pharmacokinetic Analysis: If possible, measure plasma and brain levels of Diclofensine and its major metabolites. 3. Control Experiments: Include appropriate vehicle and positive control groups to help interpret the results. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities (Ki) of Diclofensine
| Transporter | Binding Affinity (Ki) in nM |
| Dopamine Transporter (DAT) | 16.8 |
| Norepinephrine Transporter (NET) | 15.7 |
| Serotonin Transporter (SERT) | 51 |
| Data sourced from Wikipedia, citing original research.[1] |
Table 2: Effective Doses of Diclofensine in a Rodent Behavioral Task
| Behavioral Task | Species | Doses Tested (mg/kg) | Observation |
| Fixed Ratio 5/Chow Feeding Choice Task (reversal of tetrabenazine-induced low-effort bias) | Rat (Sprague-Dawley) | 1.25, 2.5, 5.0 | 2.5 and 5.0 mg/kg significantly increased high-effort lever pressing. 5.0 mg/kg also decreased low-effort chow intake. |
| Data from Papanikolaou, S. (2023). Assessment of the triple reuptake inhibitor diclofensine: effort-based decision-making in a rodent model of motivational dysfunction.[9] |
Experimental Protocols
Detailed Methodology: Fixed Ratio 5 (FR5)/Chow Feeding Choice Task
This task is designed to assess effort-based decision-making in rodents by giving them a choice between a high-effort, high-reward option and a low-effort, low-reward option.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and a small bowl for freely available rodent chow.
-
Subjects: Male Sprague-Dawley rats are typically used. They are food-restricted to maintain approximately 85% of their free-feeding body weight.[9]
-
Training:
-
Rats are first trained to press a lever for a food reward (e.g., high-carbohydrate pellets) on a fixed-ratio 1 (FR1) schedule, where one press results in one pellet.
-
The requirement is gradually increased to an FR5 schedule, where five lever presses are required to receive one pellet.
-
Once stable on the FR5 schedule, the choice component is introduced. During 30-minute sessions, rats have concurrent access to the FR5 lever for high-carbohydrate pellets and a pre-weighed amount of standard lab chow (the low-effort option) placed in the chamber.
-
-
Drug Administration Protocol:
-
To induce a low-effort bias, a dopamine-depleting agent like tetrabenazine (TBZ) at 1.0 mg/kg can be administered.[9]
-
Diclofensine (at various doses) or a vehicle is administered at a set time before the behavioral session to assess its ability to reverse the TBZ-induced deficit.
-
-
Data Collection and Analysis:
-
The primary dependent variables are the number of lever presses completed and the amount of chow consumed (in grams).
-
Data are typically analyzed using repeated measures Analysis of Variance (ANOVA) to determine the effect of the drug treatment on these variables.[9]
-
Visualizations
Caption: Diclofensine's mechanism of action.
Caption: General workflow for a behavioral pharmacology experiment.
Caption: Logical flow for troubleshooting sources of variability.
References
- 1. Diclofensine - Wikipedia [en.wikipedia.org]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Therapeutic efficacy and tolerance of diclofensine in psychoreactive depression--a double-blind comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of diclofensine, a novel antidepressant, on peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Tips: Intra- and Inter-subject Variability - Quinta Analytica [quinta.cz]
- 6. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
Validation & Comparative
A Comparative Analysis of Diclofensine and Amitriptyline for Neuropharmacological Research
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the pharmacological profiles of Diclofensine and Amitriptyline. The information presented is collated from preclinical and clinical studies to facilitate an objective evaluation of their mechanisms of action, receptor affinities, and potential therapeutic and adverse effects.
Introduction
Diclofensine and Amitriptyline are both psychoactive compounds with antidepressant properties, yet they exhibit distinct pharmacological profiles that dictate their therapeutic applications and side-effect profiles. Amitriptyline, a tricyclic antidepressant (TCA), has been a cornerstone in the treatment of depression and other conditions for decades. Its mechanism involves the inhibition of serotonin and norepinephrine reuptake, but it also interacts with a wide range of other receptors, leading to a complex pharmacological profile and a notable incidence of side effects.[1] Diclofensine, a tetrahydroisoquinoline derivative, emerged as a novel antidepressant that acts as a triple reuptake inhibitor, targeting dopamine, norepinephrine, and serotonin transporters.[2][3] This guide delves into a comparative analysis of these two compounds, presenting quantitative data on their receptor binding and neurotransmitter reuptake inhibition, detailed experimental methodologies, and visual representations of their signaling pathways and experimental workflows.
Pharmacological Profile: A Head-to-Head Comparison
The primary distinction between Diclofensine and Amitriptyline lies in their interaction with monoamine transporters and other neurotransmitter receptors. Amitriptyline is a potent inhibitor of both serotonin (SERT) and norepinephrine (NET) transporters.[4] In contrast, Diclofensine is characterized as a triple reuptake inhibitor with roughly equipotent inhibitory effects on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2]
A significant differentiator in their clinical use and side-effect profiles is their activity at other receptors. Amitriptyline exhibits high affinity for several other receptors, including histamine H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors, which contributes to its sedative, anticholinergic (e.g., dry mouth, constipation), and cardiovascular (e.g., orthostatic hypotension) side effects.[5][6] Clinical pharmacological studies have shown that, unlike Amitriptyline, Diclofensine does not significantly influence salivary flow or produce sedation, suggesting a much lower affinity for muscarinic and histaminic receptors.[7]
Table 1: Comparative Receptor Binding and Reuptake Inhibition Profiles
| Target | Diclofensine (Ki in nM) | Amitriptyline (Ki in nM) |
| Monoamine Transporters | ||
| Dopamine Transporter (DAT) | Equipotent to NET & SERT | 2580[5] |
| Norepinephrine Transporter (NET) | Equipotent to DAT & SERT | 13.3[4][5] |
| Serotonin Transporter (SERT) | Equipotent to DAT & SERT | 3.45[4][5] |
| Other Receptors | ||
| Histamine H1 Receptor | Low Affinity (inferred) | 0.5 - 1.1[4][5] |
| Muscarinic Receptors (M1-M5) | Low Affinity (inferred) | 11 - 24[5] |
| Alpha-1 Adrenergic Receptor | Not Reported | 4.4[5] |
| 5-HT2A Receptor | Not Reported | 235[4] |
Note: "Equipotent" for Diclofensine indicates similar inhibitory activity across the three transporters as reported in the literature, though specific Ki values were not consistently available across a wide panel of receptors. "Low Affinity (inferred)" is based on clinical data showing a lack of associated side effects.
Experimental Methodologies
The data presented in this guide are derived from standard and well-validated in vitro pharmacological assays. Below are detailed descriptions of the typical experimental protocols used to determine receptor binding affinities and neurotransmitter reuptake inhibition.
Radioligand Binding Assays
These assays are employed to determine the affinity of a compound for a specific receptor.
Objective: To measure the equilibrium dissociation constant (Ki) of Diclofensine and Amitriptyline for various neurotransmitter receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue homogenates).
-
A radiolabeled ligand (e.g., [³H]-pirenzepine for muscarinic M1 receptors) that specifically binds to the target receptor.
-
Unlabeled competitor drugs (Diclofensine, Amitriptyline).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor drug are incubated with the receptor-containing membranes in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Neurotransmitter Reuptake Assays
These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporters.
Objective: To determine the IC50 values for the inhibition of dopamine, norepinephrine, and serotonin reuptake by Diclofensine and Amitriptyline.
Materials:
-
Synaptosomes (nerve terminals) prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT and NET) or cells stably expressing the human monoamine transporters (hDAT, hNET, hSERT).
-
Radiolabeled neurotransmitters (e.g., [³H]-dopamine, [³H]-norepinephrine, [³H]-serotonin).
-
Test compounds (Diclofensine, Amitriptyline) at various concentrations.
-
Assay buffer.
-
Filtration apparatus or scintillation proximity assay technology.
-
Scintillation counter.
Procedure:
-
Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound or vehicle.
-
Initiation of Uptake: A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake process.
-
Incubation: The mixture is incubated for a short period at a physiological temperature (e.g., 37°C) to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer or by the addition of a stop solution.
-
Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured by scintillation counting.
-
Data Analysis: The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]
- 2. Effect of diclofensine, a novel antidepressant, on peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy and tolerance of diclofensine in psychoreactive depression--a double-blind comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Histamine Receptor Antagonist, Gene | MedChemExpress [medchemexpress.eu]
- 6. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A clinical pharmacological comparison of diclofensine (Ro 8-4650) with nomifensine and amitriptyline in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antidepressant Effects of Diclofensine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antidepressant effects of Diclofensine with other alternatives, supported by available preclinical and clinical data. The information is intended to offer an objective overview for researchers, scientists, and professionals involved in drug development.
Executive Summary
Diclofensine is a triple monoamine reuptake inhibitor, potently blocking the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] Early clinical trials in the 1980s demonstrated its efficacy in treating depression, with a notable psychoenergizing and mood-alleviating profile.[1] It showed superiority over placebo and a comparable efficacy to nomifensine, another monoamine reuptake inhibitor.[2][3] A key advantage of Diclofensine observed in these studies was its favorable side-effect profile, particularly its lack of sedative effects compared to tricyclic antidepressants like amitriptyline.[4] Despite these promising early findings, its development was not pursued, and it has not been marketed as an antidepressant. This guide summarizes the key data from these early studies to provide a retrospective validation of its antidepressant potential.
Mechanism of Action: Triple Monoamine Reuptake Inhibition
Diclofensine exerts its antidepressant effects by binding to and inhibiting the dopamine, norepinephrine, and serotonin transporters. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. The binding affinities (Ki) of Diclofensine for these transporters are detailed in the table below.
| Transporter | Binding Affinity (Ki) in nM |
| Dopamine Transporter (DAT) | 16.8 |
| Norepinephrine Transporter (NET) | 15.7 |
| Serotonin Transporter (SERT) | 51 |
| (Data sourced from Andersen, P.H. (1989))[1] |
Clinical Efficacy: Comparative Data
Table 1: Diclofensine vs. Placebo in Psychoreactive Depression
| Outcome Measure | Diclofensine (50 mg/day) | Placebo | Statistical Significance |
| Percentage of "Improved" Patients | Significantly higher than placebo | Lower than Diclofensine | p < 0.025 |
| Improvement in Anxiety Symptoms | Significant improvement | Less improvement | p < 0.05 |
| Reported Side Effects | Transient slight somnolence (1 patient) | Transient dizziness (1 patient) | Not specified |
| (Based on a 30-day, double-blind, parallel-group study with 40 patients)[2] |
Table 2: Diclofensine vs. Nomifensine in Depressed Outpatients
| Outcome Measure | Diclofensine (50 mg/day) | Nomifensine (75-100 mg/day) | Key Findings |
| Depression Status Inventory (DSI) | Mean values dropped to normal levels | Mean values dropped to normal levels | Similar improvement in depressive symptoms |
| Anxiety Status Inventory (ASI) | Mean values dropped to normal levels | Mean values dropped to normal levels | Similar improvement in anxiety symptoms |
| Side-Effect Profile | No sedation, rare anticholinergic effects | No sedation, rare anticholinergic effects | Similar and well-tolerated |
| (Based on a 3-week, double-blind study with 107 outpatients)[3] |
Table 3: Diclofensine vs. Amitriptyline in Healthy Volunteers (Pharmacodynamic Effects)
| Parameter | Diclofensine (25 mg & 50 mg) | Amitriptyline (50 mg) | Nomifensine (75 mg) |
| Salivary Flow | No influence | Significantly reduced | Inhibited |
| Sedation | No significant effect | Significant sedation | No significant effect |
| Reaction Time | No effect | Prolonged | Significantly reduced (improved) |
| Heart Rate & Blood Pressure | No significant influence | Not specified | Not specified |
| (Based on a double-blind, placebo-controlled, crossover study in 10 healthy male volunteers)[4] |
Preclinical Evidence: Animal Models of Depression
While specific preclinical data for Diclofensine in widely used models like the Forced Swim Test and Tail Suspension Test are scarce in the available literature, a study in a rodent model of motivational dysfunction demonstrated its potential.
Effort-Based Decision-Making in a Rodent Model
In a study utilizing a fixed ratio 5/chow feeding choice task, Diclofensine was assessed for its ability to reverse effort-related motivational deficits induced by the dopamine-depleting agent tetrabenazine.
| Treatment Group | Key Finding |
| Tetrabenazine + Diclofensine (10 mg/kg) | Partially attenuated the tetrabenazine-induced reduction in lever pressing for a preferred reward. |
| (This suggests that Diclofensine can improve motivational deficits, likely through its action on the dopamine system.) |
Experimental Protocols
Detailed experimental protocols from the original clinical and preclinical studies are not fully available. The following represents generalized protocols for common antidepressant screening assays.
Forced Swim Test (FST)
The Forced Swim Test is a behavioral test used to assess antidepressant-like activity in rodents.
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Rodents (mice or rats) are individually placed in the water-filled cylinder.
-
A pre-test session of 15 minutes is typically conducted 24 hours before the main test.
-
The main test session lasts for 5-6 minutes.
-
The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded during the last 4 minutes of the test.
-
-
Endpoint: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral test for screening potential antidepressant drugs in mice.
-
Apparatus: A horizontal bar is placed at a height from which a mouse can be suspended by its tail without being able to reach any surfaces.
-
Procedure:
-
A piece of adhesive tape is attached to the mouse's tail, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the tape from the horizontal bar.
-
The total duration of the test is typically 6 minutes.
-
The duration of immobility (the time the animal hangs passively without any movement) is recorded.
-
-
Endpoint: A reduction in the total time of immobility is considered an indication of antidepressant-like activity.
Signaling Pathways and Visualizations
The antidepressant effects of monoamine reuptake inhibitors like Diclofensine are believed to be mediated by downstream intracellular signaling pathways that lead to changes in gene expression and neuroplasticity. A key pathway implicated is the cyclic AMP (cAMP) - Protein Kinase A (PKA) - cAMP response element-binding protein (CREB) cascade.
Monoamine Reuptake Inhibition and Downstream Signaling
References
- 1. Diclofensine [medbox.iiab.me]
- 2. Therapeutic efficacy and tolerance of diclofensine in psychoreactive depression--a double-blind comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind comparison of diclofensine with nomifensine in outpatients with dysphoric mood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A clinical pharmacological comparison of diclofensine (Ro 8-4650) with nomifensine and amitriptyline in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diclofensine Hydrochloride and Other Triple Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of diclofensine hydrochloride with other notable triple reuptake inhibitors (TRIs), focusing on their performance based on available preclinical and clinical data. TRIs represent a significant area of interest in psychopharmacology, aiming to simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), thereby offering a broader spectrum of action compared to more selective agents.[1][2][3] The central hypothesis is that by enhancing dopaminergic neurotransmission in addition to serotonergic and noradrenergic pathways, TRIs may offer improved efficacy, a faster onset of action, and a more favorable side-effect profile, particularly concerning anhedonia, motivation, and treatment-resistant depression.[4][5]
Mechanism of Action: A Common Pathway
Triple reuptake inhibitors exert their effects by binding to the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This binding action blocks the reabsorption of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. The resulting increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine enhances neurotransmission. This broad-spectrum modulation of monoaminergic systems is what distinguishes TRIs from more selective antidepressants like SSRIs and SNRIs.[6]
Comparative Analysis of Transporter Binding Affinity
The potency and selectivity of TRIs are determined by their binding affinities for SERT, NET, and DAT. These are typically measured as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). A lower value indicates a higher binding affinity. The ratio of these values provides insight into the relative potency of a compound for each transporter.
| Compound | SERT (Ki/IC50, nM) | NET (Ki/IC50, nM) | DAT (Ki/IC50, nM) | Source Species | Notes |
| Diclofensine | 51 | 15.7 | 16.8 | Human | Ki values.[7] |
| Tesofensine | 11 | 1.7 | 6.5 | Not Specified | IC50 values.[8] |
| Centanafadine | 83 | 6 | 38 | Human | IC50 values from cloned cell lines.[9] |
| Mazindol | 1283 (SERT/DAT ratio) | 38 (NET/DAT ratio) | 1.1 | Human | Ki values from HEK cells.[10] |
| Amitifadine | 12 (IC50) / 99 (Ki) | 23 (IC50) / 262 (Ki) | 96 (IC50) / 213 (Ki) | Human | IC50 from HEK cells; Ki values also reported.[1][11] |
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of a drug, including its half-life and bioavailability, are crucial for determining dosing regimens and predicting its duration of action.
| Compound | Half-life (t1/2) | Bioavailability | Key Metabolic Pathways |
| Diclofensine | Information not readily available | Information not readily available | Information not readily available |
| Tesofensine | ~220 hours | >90% | Hepatic (CYP3A4)[12][13] |
| Centanafadine | ~4 hours | Information not readily available | Monoamine oxidase A[2] |
| Mazindol | Information not readily available | Information not readily available | Metabolized, with a major metabolite detected.[14] |
| Amitifadine | Information not readily available | Information not readily available | Metabolized by MAO-A and possibly CYP isoforms.[15] |
Clinical Efficacy and Safety Profile
Clinical trials provide the ultimate test of a drug's therapeutic potential and tolerability. The following table summarizes key findings from clinical studies of diclofensine and its comparators.
| Compound | Indication(s) Studied | Key Efficacy Findings | Common Adverse Events |
| Diclofensine | Depression | Effective in treating psychoreactive depression, superior to placebo.[16] Showed a 75% response rate in a pilot trial for various subtypes of depression.[17] | Well-tolerated, with few side effects reported.[16][18] Dropped from development possibly due to abuse potential concerns.[3] |
| Tesofensine | Obesity | Significant, dose-dependent weight loss compared to placebo.[19] | Dry mouth, headache, gastrointestinal issues.[20] |
| Centanafadine | ADHD | Statistically significant reductions in ADHD-RS-5 scores compared to placebo in adolescents and adults.[21][22] | Decreased appetite, nausea, headache.[23] |
| Mazindol | Obesity, ADHD | Efficacious in the treatment of adults with ADHD.[24] Also used as an appetite suppressant for obesity.[5] | Dry mouth, nausea, fatigue, increased heart rate, constipation.[24] |
| Amitifadine | Depression | Showed statistically significant antidepressant effects in a small clinical trial and was well tolerated.[1] | Minor gastrointestinal side effects.[5] |
Experimental Protocols
Monoamine Transporter Binding Assay
The determination of a compound's binding affinity for monoamine transporters is a critical step in its preclinical evaluation. A common method is the radioligand binding assay.
Detailed Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are transfected to stably express the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).[16] The cells are cultured and then harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding: The cell membranes are incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, or [3H]WIN 35,428 for DAT) and varying concentrations of the test compound (e.g., diclofensine).
-
Separation and Quantification: After incubation, the mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity retained on the filter is then measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Clinical Trial Design: A Representative Example
The efficacy and safety of TRIs in human subjects are evaluated through randomized, double-blind, placebo-controlled clinical trials.
Protocol for a Phase II Study of Mazindol CR in Adults with ADHD: [24]
-
Patient Population: Adults diagnosed with ADHD according to DSM-5 criteria, with a baseline ADHD Rating Scale (ADHD-RS-DSM5) score of ≥ 28.
-
Study Design: A randomized, double-blind, placebo-controlled, 6-week trial.
-
Intervention: Patients are randomized to receive either mazindol controlled-release (CR) at a dose of 1-3 mg/day or a matching placebo.
-
Outcome Measures: The primary efficacy endpoint is the change in the ADHD-RS-DSM5 total score from baseline to the end of the 6-week treatment period. Safety and tolerability are assessed through the monitoring of adverse events, vital signs, and laboratory tests.
-
Data Analysis: The change in ADHD-RS-DSM5 scores between the mazindol CR and placebo groups is analyzed to determine the statistical significance of the treatment effect.
Conclusion
This compound demonstrates a potent and relatively balanced profile as a triple reuptake inhibitor, with strong affinity for both the norepinephrine and dopamine transporters.[7] Clinical data, although limited, suggest its efficacy as an antidepressant with a favorable side-effect profile.[16][17][18] However, its development was halted, reportedly due to concerns about its potential for abuse.[3]
In comparison, other TRIs have been investigated for a range of indications. Tesofensine has shown significant promise as an anti-obesity agent, while centanafadine and mazindol have demonstrated efficacy in the treatment of ADHD.[20][22][24] Amitifadine has shown early positive results in depression.[1] The varying transporter affinity ratios and pharmacokinetic profiles of these compounds likely contribute to their differential clinical effects and potential therapeutic applications.
For researchers and drug development professionals, the study of diclofensine and other TRIs provides valuable insights into the therapeutic potential of broad-spectrum monoamine reuptake inhibition. The distinct clinical profiles of these agents underscore the importance of nuanced transporter selectivity and pharmacokinetic properties in designing novel therapeutics for a variety of neuropsychiatric and metabolic disorders. Future research should continue to explore the structure-activity relationships of TRIs to optimize their efficacy and safety for specific clinical indications.
References
- 1. Amitifadine - Wikipedia [en.wikipedia.org]
- 2. A Randomized Thorough QT Trial Using Concentration‐QT Analysis to Evaluate the Effects of Centanafadine on Cardiac Repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Trial to Assess the Pharmacokinetics, Safety, and Tolerability of Centanafadine in Pediatric Subjects With Attention-deficit/Hyperactivity Disorder [ctv.veeva.com]
- 5. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 6. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 7. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 8. Tesofensine, a novel antiobesity drug, silences GABAergic hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Amitifadine, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetic modelling of NS2330 (tesofensine) and its major metabolite in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics study of mazindol in plasma, oral fluid, and urine of volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Pilot trials with diclofensine, a new psychoactive drug in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Trial to Assess the Pharmacokinetics, Safety, and Tolerability of Centanafadine Capsules in Pediatric Subjects With Attention-deficit Hyperactivity Disorder, Trial ID 405-201-00046 [trials.otsuka-us.com]
- 19. swolverine.com [swolverine.com]
- 20. ichgcp.net [ichgcp.net]
- 21. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Double-Blind, Placebo-Controlled, Phase II Study to Determine the Efficacy, Safety, Tolerability and Pharmacokinetics of a Controlled Release (CR) Formulation of Mazindol in Adults with DSM-5 Attention-Deficit/Hyperactivity Disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Diclofensine's Dopamine Transporter Engagement: A Comparative Analysis
A comprehensive review of the in vitro and in vivo experimental data defining the interaction of Diclofensine with the dopamine transporter (DAT), benchmarked against other well-characterized DAT inhibitors.
Diclofensine, a triple reuptake inhibitor, demonstrates a high affinity for the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission. This guide provides a comparative analysis of Diclofensine's effects on DAT, contextualized by data from other prominent DAT inhibitors such as Nomifensine, Cocaine, and GBR-12909. The following sections detail the quantitative comparisons of binding affinities and uptake inhibition, outline the experimental methodologies employed in these assessments, and visualize the pertinent biological pathways and experimental workflows.
Quantitative Comparison of Dopamine Transporter Inhibitors
The potency of Diclofensine and other selected compounds at the dopamine transporter has been quantified through in vitro radioligand binding and uptake inhibition assays. The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for these compounds. It is important to note that direct comparisons are most valid when data is generated from the same experimental system. While a single study directly comparing all listed compounds was not identified, the presented data is collated from studies employing highly similar methodologies, primarily utilizing human embryonic kidney (HEK293) cells expressing the human dopamine transporter.
| Compound | Binding Affinity (Ki) at hDAT (nM) | Uptake Inhibition (IC50) at hDAT (nM) | Reference |
| Diclofensine | 27 | 2500 | [1][2] |
| Nomifensine | 16.5 - 26 | 48 | [3][4] |
| Cocaine | 167.3 | Not specified in comparable assay | [5] |
| GBR-12909 | 1 | Not specified in comparable assay | [6] |
| Dasotraline | Not specified in comparable assay | 4 | [6] |
| Liafensine | Not specified in comparable assay | 5.67 | [7] |
Table 1: Comparative in vitro potencies of various inhibitors at the human dopamine transporter (hDAT). Data is compiled from studies using HEK293 or similar cell lines expressing hDAT.
| Compound | IC50 for Dopamine Uptake Inhibition (nM) - Rat Brain Synaptosomes | Reference |
| Diclofensine | 0.74 | [6] |
| Nomifensine | 48 | [4] |
Table 2: Comparative IC50 values for dopamine uptake inhibition in rat brain synaptosomes. This data highlights the high potency of Diclofensine in a native tissue preparation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the cross-validation of Diclofensine's effects on dopamine transporters.
Radioligand Binding Assay for Dopamine Transporter
This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Binding Buffer: Phosphate-buffered saline (PBS) supplemented with 0.1% bovine serum albumin (BSA).
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).
-
Test compounds: Diclofensine and other inhibitors of interest.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Membrane Preparation: hDAT-expressing HEK293 cells are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in binding buffer.
-
Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with bound radioligand. The filters are washed with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into synaptosomes, which are resealed nerve terminals containing functional transporters.
Materials:
-
Rat brain tissue (typically striatum, a region rich in dopamine terminals).
-
Sucrose buffer for homogenization.
-
Krebs-Ringer buffer for incubation.
-
[³H]Dopamine.
-
Test compounds: Diclofensine and other inhibitors.
-
Inhibitor for non-specific uptake (e.g., a high concentration of a known DAT inhibitor like nomifensine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Synaptosome Preparation: Rat striatal tissue is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged at a low speed to remove nuclei and cell debris, and the resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. The synaptosomal pellet is resuspended in Krebs-Ringer buffer.[8]
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle for a short period at 37°C.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a fixed concentration of [³H]Dopamine.
-
Uptake Termination: After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: The amount of [³H]Dopamine taken up by the synaptosomes is determined by scintillation counting of the filters.
-
Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a DAT inhibitor) from the total uptake. The IC50 value, the concentration of the test compound that inhibits 50% of the specific dopamine uptake, is determined by non-linear regression analysis.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of Diclofensine's effects on the dopamine transporter.
References
- 1. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Diclofensine and Bupropion on Dopamine Reuptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of Diclofensine and Bupropion, focusing on their effects on dopamine reuptake. The information presented is based on published experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two compounds.
Introduction
Diclofensine and Bupropion are both psychoactive compounds that interact with the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels. Bupropion is a well-established antidepressant and smoking cessation aid, classified as a norepinephrine-dopamine reuptake inhibitor (NDRI). Diclofensine is a triple reuptake inhibitor (TRI) with effects on serotonin, norepinephrine, and dopamine transporters. Understanding their distinct in vivo profiles as dopamine reuptake inhibitors is crucial for the development of novel therapeutics targeting dopaminergic pathways.
Mechanism of Action: Dopamine Reuptake Inhibition
Both Diclofensine and Bupropion exert their primary effect on dopamine levels by blocking the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling. By inhibiting DAT, these drugs prolong the presence of dopamine in the synapse, enhancing dopaminergic neurotransmission.
Lack of Publicly Available Validated HPLC Methods for Diclofensine Hydrochloride Analysis
A comprehensive search of scientific literature reveals a significant scarcity of publicly available, validated High-Performance Liquid Chromatography (HPLC) methods specifically for the analysis of Diclofensine hydrochloride. While numerous HPLC methods exist for the structurally different non-steroidal anti-inflammatory drug, Diclofenac, these methods are not directly applicable to Diclofensine, a tricyclic antidepressant.
This guide, therefore, provides a comparative framework for researchers and drug development professionals on how to approach the validation of an HPLC method for this compound. It will present a hypothetical comparison of potential HPLC methods, based on common practices for similar pharmaceutical compounds, and detail the necessary experimental protocols for validation. Additionally, alternative analytical techniques that could be considered for the quantification of Diclofensine will be discussed.
Hypothetical Comparison of HPLC Methods for Amine-Containing Pharmaceutical Compounds
The following table presents a hypothetical comparison of two potential reversed-phase HPLC (RP-HPLC) methods for the analysis of an amine-containing compound similar to this compound. This data is illustrative and should be adapted based on experimental results for Diclofensine.
| Parameter | Method A | Method B |
| Stationary Phase | C18 column (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl column (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v) | Methanol:0.1% Formic Acid in Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 220 nm | 254 nm |
| Retention Time | ~ 4.5 min | ~ 3.8 min |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 2.0% |
Experimental Protocols
Below are detailed methodologies for key experiments required for the validation of an HPLC method for this compound analysis, in accordance with International Council for Harmonisation (ICH) guidelines.
System Suitability
Objective: To ensure the chromatographic system is suitable for the intended analysis.
Procedure:
-
Prepare a standard solution of this compound at a concentration expected in the middle of the calibration range.
-
Inject the standard solution six replicate times.
-
Calculate the percentage relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.
-
Acceptance Criteria: %RSD for peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the number of theoretical plates should be > 2000.
Linearity
Objective: To demonstrate a linear relationship between the analyte concentration and the detector response.
Procedure:
-
Prepare a series of at least five calibration standards of this compound spanning the expected concentration range of the samples.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare placebo samples spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate at each concentration level.
-
Calculate the percentage recovery at each level.
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.
-
Calculate the %RSD for the results.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
Specificity (Selectivity)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Procedure:
-
Analyze a placebo (formulation without the active pharmaceutical ingredient), a standard solution of this compound, and a sample solution.
-
Compare the chromatograms to ensure that there are no interfering peaks from the excipients at the retention time of this compound.
-
For stability-indicating methods, perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the drug substance and drug product to demonstrate that the degradation products do not interfere with the quantification of the analyte.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Procedure:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
Prepare and analyze samples with concentrations at the determined LOD and LOQ to confirm their validity.
Mandatory Visualization
Safety Operating Guide
Proper Disposal of Diclofensine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and a step-by-step framework for the proper disposal of diclofensine hydrochloride, a potent monoamine reuptake inhibitor used in research settings. Adherence to these procedures is vital for personnel safety, environmental protection, and regulatory compliance.
This compound is intended for research and forensic applications and should be handled as a potentially hazardous material.[1][2] The disposal of this and other research chemicals is regulated by federal and local authorities, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound.[5] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling this compound.[5]
Step-by-Step Disposal Protocol
The proper disposal of this compound hinges on a crucial initial step: determining whether it is classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA).[3][4] This determination must be made by qualified Environmental Health and Safety (EHS) personnel at your institution.
-
Contact Your Institution's EHS Department: This is the mandatory first step. EHS professionals are trained to classify chemical waste and will provide specific instructions for the disposal of this compound based on its characteristics and local regulations.
-
Waste Characterization and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by EHS.[6]
-
Keep aqueous and organic solvent waste containing this compound separate.[6]
-
If this compound is determined to be a controlled substance, it will require special handling and documentation in accordance with DEA regulations.[7][8] Your EHS department will guide you through this process.
-
-
Containerization and Labeling:
-
Storage:
-
Disposal:
Quantitative Data for Waste Disposal
To facilitate proper disposal and documentation, maintain a clear record of your this compound waste. Use the following table to track relevant information.
| Waste Stream ID | Physical State (Solid/Liquid) | Solvent(s) (if applicable) | Concentration of Diclofensine HCl | Total Volume/Mass | Date Generated |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures and working closely with your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. ehs.ucsf.edu [ehs.ucsf.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Diclofensine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Diclofensine hydrochloride (CAS Number: 34041-84-4).[1] Given that this substance is a potent inhibitor of monoamine reuptake and is intended for research and forensic applications only, it should be treated as hazardous.[1][2] Adherence to these procedural guidelines is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be considered hazardous until more comprehensive toxicological data is available.[2] The primary routes of exposure are ingestion, inhalation, and contact with skin and eyes.[2] The following table summarizes the known hazards and the recommended personal protective equipment.
| Hazard Statement | Potential Health Effects | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed. | Acute toxicity upon ingestion. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Causes skin irritation. | Redness, itching, and inflammation upon skin contact. | Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. Wear two pairs of chemotherapy-grade gloves.[3] |
| Causes serious eye irritation. | Redness, pain, and potential damage to eye tissue. | Wear safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. |
| May cause respiratory irritation. | Coughing, sneezing, and shortness of breath if inhaled. | Avoid breathing dust.[4] Use in a well-ventilated area or with local exhaust ventilation (e.g., a chemical fume hood). For operations that may generate dust, a NIOSH-approved respirator is recommended. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk. The following step-by-step protocol outlines the handling process from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Personnel unpacking shipments containing this compound should wear chemotherapy-grade gloves.[5]
-
The compound is a crystalline solid and should be stored at -20°C in a tightly sealed, clearly labeled container.[2]
-
Store in a secure, restricted-access area.
2. Preparation and Experimentation:
-
All handling of the solid compound that could generate dust must be conducted in a certified chemical fume hood or other appropriate containment enclosure.
-
Before handling, ensure all necessary PPE is donned correctly. This includes a lab coat or gown, double gloves, and eye protection.
-
When weighing the compound, use a balance inside a fume hood or a ventilated balance enclosure.
-
For solubilization, add solvents slowly to the solid to avoid splashing. This compound is soluble in methanol (10 mg/ml).[1]
-
Work in a restricted area, clearly marked with signs indicating the presence of a hazardous substance.[3]
3. Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves.
-
Wash hands thoroughly with soap and water after removing PPE.[3]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain: For a solid spill, gently cover with an absorbent material to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[6][7][8][9]
Visual Workflow for Chemical Spill Response
Caption: Workflow for Handling a Chemical Spill
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. osha.gov [osha.gov]
- 4. Diclofensine | 67165-56-4 [amp.chemicalbook.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Prescription Safety [cdc.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
